molecular formula C4H4BrNO3S B2638829 4-Bromofuran-3-sulfonamide CAS No. 2378506-59-1

4-Bromofuran-3-sulfonamide

Cat. No.: B2638829
CAS No.: 2378506-59-1
M. Wt: 226.04
InChI Key: XOUIZCXDYRLHRL-UHFFFAOYSA-N
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Description

4-Bromofuran-3-sulfonamide ( 2378506-59-1) is a brominated heterocyclic sulfonamide with the molecular formula C 4 H 4 BrNO 3 S and a molecular weight of 226.05 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research. As a sulfonamide, it belongs to a class of compounds known for a wide spectrum of pharmacological activities, which can include antibacterial, anti-inflammatory, and anticancer properties, depending on the specific structural framework . The presence of both the bromo and sulfonamide functional groups on the furan ring makes this compound a valuable intermediate for further synthetic elaboration, such in the development of novel amide and sulfonamide derivatives for biological screening . Researchers can utilize this scaffold to explore structure-activity relationships, particularly in the design of molecules with potential antioxidant activities, as some sulfonamide and amide derivatives have demonstrated notable activity in assays such as DPPH radical scavenging and FRAP . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the relevant Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromofuran-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUIZCXDYRLHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CO1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromofuran-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 4-Bromofuran-3-sulfonamide, a halogenated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Furan-containing sulfonamides are a versatile class of molecules known for a wide spectrum of biological activities, including applications as carbonic anhydrase inhibitors and antimicrobial agents.[1] The strategic incorporation of a bromine atom onto the furan scaffold offers a valuable handle for further chemical diversification, making the target compound an important building block for novel therapeutic agents. This document details a primary synthetic route, purification protocols, analytical characterization, and critical safety considerations, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

The furan ring is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities.[2][3] When incorporated into a sulfonamide framework, the resulting molecules can exhibit potent and selective inhibition of key enzymes, such as carbonic anhydrase, which is implicated in conditions like glaucoma and certain cancers.[1] Halogenated organic compounds, particularly organobromides, are pivotal in synthetic chemistry, often serving as versatile intermediates for cross-coupling reactions to build molecular complexity.[4][5] The synthesis of 4-Bromofuran-3-sulfonamide, therefore, represents the convergence of these important chemical motifs.

Our strategic approach hinges on the late-stage formation of the sulfonamide functional group from a readily accessible, pre-functionalized precursor. This strategy streamlines the synthesis, avoids protecting group manipulations, and ensures high efficiency. The core of this guide focuses on the amination of 4-Bromofuran-3-sulfonyl chloride, a key intermediate that is commercially available.[6]

Retrosynthetic Analysis

A retrosynthetic analysis reveals a logical and efficient pathway to the target molecule. The primary disconnection simplifies the target to its immediate precursors: the sulfonyl chloride and an ammonia source.

G TM 4-Bromofuran-3-sulfonamide (Target Molecule) SM1 4-Bromofuran-3-sulfonyl chloride TM->SM1 C-N Disconnection (Sulfonamide Formation) SM2 Ammonia Source (e.g., NH₄OH) TM->SM2

Caption: Retrosynthetic approach for 4-Bromofuran-3-sulfonamide.

Core Synthesis: Amination of 4-Bromofuran-3-sulfonyl chloride

The most direct and reliable method for preparing primary sulfonamides is the reaction of a sulfonyl chloride with ammonia or an ammonium salt under basic conditions.[7][8] This transformation is highly efficient and benefits from straightforward product isolation.

Causality of Experimental Design

The chosen protocol is a variation of the Schotten-Baumann reaction, which is effective for forming amides and sulfonamides.[9][10]

  • Reagent Selection: 4-Bromofuran-3-sulfonyl chloride is the electrophilic partner.[6] An aqueous solution of ammonium hydroxide serves as both the nucleophile (ammonia) and the base to neutralize the HCl byproduct generated during the reaction. Using an excess of ammonium hydroxide drives the reaction to completion.

  • Solvent System: A biphasic or partially miscible solvent system like acetone/water or THF/water can be employed.[10] The sulfonyl chloride is typically more soluble in the organic solvent, while the ammonium salt is soluble in the aqueous phase. This controlled mixing at the interface facilitates the reaction while minimizing potential side reactions, such as hydrolysis of the sulfonyl chloride.

  • Temperature Control: The initial addition is performed at low temperatures (0-5 °C) to control the exothermicity of the reaction and to suppress the rate of hydrolysis of the highly reactive sulfonyl chloride.[11] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Experimental Protocol

Materials:

  • 4-Bromofuran-3-sulfonyl chloride (1.0 equiv.)

  • Concentrated Ammonium Hydroxide (28-30%, ~10 equiv.)

  • Acetone

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromofuran-3-sulfonyl chloride (1.0 equiv.) in a minimal amount of acetone.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, cool the concentrated ammonium hydroxide solution in an ice bath.

  • Slowly add the cold ammonium hydroxide solution dropwise to the stirred solution of the sulfonyl chloride over 15-20 minutes. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, place the flask back into an ice bath and slowly acidify the mixture with 1 M HCl to a pH of ~2-3. This protonates the sulfonamide and precipitates it from the solution.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove any residual ammonium salts.

  • Dry the crude product under vacuum to yield 4-Bromofuran-3-sulfonamide. Further purification is typically achieved via recrystallization.

G start_end start_end process process io io decision decision start Start dissolve Dissolve 4-Bromofuran-3-sulfonyl chloride in Acetone start->dissolve cool_reagents Cool Reagents to 0-5 °C (Sulfonyl Chloride Solution & NH₄OH) dissolve->cool_reagents add_nh4oh Slowly Add NH₄OH to Sulfonyl Chloride Solution cool_reagents->add_nh4oh react Stir at Room Temperature (2-4 hours) add_nh4oh->react monitor Monitor by TLC react->monitor monitor->react Incomplete acidify Acidify with 1M HCl to pH 2-3 monitor->acidify Complete filter Collect Solid via Vacuum Filtration acidify->filter wash Wash with Cold Deionized Water filter->wash dry Dry Product Under Vacuum wash->dry end End: Crude Product dry->end

Caption: Experimental workflow for the amination reaction.

Purification and Analytical Characterization

Purity is paramount for subsequent applications. The crude product from the synthesis can be purified effectively using standard laboratory techniques.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds, separating the desired product from soluble impurities and those present in smaller amounts.[12][13]

Procedure:

  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or isopropanol/water). The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 4-Bromofuran-3-sulfonamide in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: If charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Analytical Characterization

The identity and purity of the final compound must be confirmed through a combination of spectroscopic and chromatographic methods.

Technique Expected Observations for 4-Bromofuran-3-sulfonamide
¹H NMR Two signals in the aromatic region, likely doublets, corresponding to the two protons on the furan ring. A broad singlet for the -SO₂NH₂ protons, which is exchangeable with D₂O.
¹³C NMR Four distinct signals corresponding to the four carbon atoms of the furan ring. The carbon bearing the bromine (C4) and the carbon bearing the sulfonyl group (C3) will be significantly shifted.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (two bands, ~3350 and ~3250), asymmetric and symmetric S=O stretching (~1350 and ~1160), and C-Br stretching (~600-700).
Mass Spec (MS) The molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
HPLC A single major peak under appropriate reverse-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase), indicating high purity.[12][14]

Safety and Handling

Proper safety protocols are essential when handling the reagents involved in this synthesis.

  • 4-Bromofuran-3-sulfonyl chloride: As a sulfonyl chloride, this reagent is corrosive and a lachrymator. It is highly reactive with water and nucleophiles. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

  • Organobromine Compounds: Alkyl and aryl bromides should be handled with care. While aromatic bromides are generally less reactive alkylating agents than their alkyl counterparts, they can be irritants and should be handled with appropriate PPE.[4][17]

  • Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. All handling should be performed in a fume hood.

  • General Precautions: Always wear appropriate PPE. Ensure an eyewash station and safety shower are readily accessible.[18] Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide outlines a reliable and efficient synthesis for 4-Bromofuran-3-sulfonamide, a valuable building block in medicinal chemistry. The featured protocol, based on the amination of a commercially available sulfonyl chloride, is scalable and proceeds with high yield. By providing detailed methodologies for synthesis, purification, and characterization, alongside critical safety information, this document serves as a practical resource for researchers aiming to incorporate this versatile furan scaffold into their drug discovery programs.

References

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  • Google Patents. (1953). Sulfonamide purification process. US Patent US2777844A. 13

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  • ACS Medicinal Chemistry Letters. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Publications. 19

  • Journal of Chromatographic Science. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Oxford University Press. 14

  • Wikipedia. Organobromine chemistry. Link

  • Scully, J. F., & Brown, E. V. (1953). THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES. Journal of Organic Chemistry. 20

  • Google Patents. (1998). A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. EP Patent EP0976742A1. 21

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Link

  • ResearchGate. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ResearchGate. Link

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4-Bromofuran-3-sulfonamide: Molecular Architecture, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromofuran-3-sulfonamide (CAS: 2378506-59-1) is a highly versatile, brominated heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. Featuring an electron-rich furan core functionalized with both a heavy halogen and a sulfonamide moiety, this compound offers dual orthogonal handles for late-stage synthetic elaboration. This whitepaper provides an in-depth technical analysis of its physicochemical profile, retrosynthetic logic, validated synthetic protocols, and its role in developing novel therapeutics.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 4-bromofuran-3-sulfonamide is inherently achiral, lacking any stereocenters in its base form[1]. However, its strategic substitution pattern creates a highly reactive and tunable scaffold.

Quantitative Data Summary
PropertyValue
IUPAC Name 4-bromofuran-3-sulfonamide
CAS Registry Number 2378506-59-1
Molecular Formula C₄H₄BrNO₃S
Molecular Weight 226.05 g/mol
InChIKey XOUIZCXDYRLHRL-UHFFFAOYSA-N
Core Structure Achiral heterocyclic sulfonamide

Data sourced from 1[1] and 2[2].

Structural Features & Electronic Effects
  • Furan Ring : The electron-rich heteroaromatic system dictates the overall planar geometry.

  • Bromine Atom (C4) : Provides significant steric bulk and serves as a highly versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

  • Sulfonamide Group (C3) : An electron-withdrawing moiety that modulates the electron density of the furan ring, improving metabolic stability and serving as a critical hydrogen-bond donor/acceptor in protein-ligand interactions[1].

Retrosynthetic Logic & Precursor Strategy

A rigorous retrosynthetic analysis reveals that the primary disconnection occurs at the carbon-sulfur (C-S) bond of the sulfonamide group, pointing backward to 4-bromofuran-3-sulfonyl chloride and an ammonia equivalent[1]. Further disconnection of the sulfonyl chloride at the C-S bond reveals a 4-bromo-3-furyl organometallic species (such as a boronic acid or lithiated furan) and a sulfur dioxide equivalent[1].

Retrosynthesis Target 4-Bromofuran-3-sulfonamide (Target Molecule) Intermediate 4-Bromofuran-3-sulfonyl chloride Target->Intermediate C-N Disconnection Ammonia Ammonia (NH3) Target->Ammonia C-N Disconnection Precursor (4-Bromofuran-3-yl)boronic acid OR 4-Lithio-3-bromofuran Intermediate->Precursor C-S Disconnection SO2 SO2 Equivalent (e.g., SO2Cl2) Intermediate->SO2 C-S Disconnection

Retrosynthetic disconnection strategy for 4-Bromofuran-3-sulfonamide.

Step-by-Step Synthetic Methodology

The forward synthesis requires strict regiocontrol to avoid functionalizing the highly reactive C2 and C5 positions of the furan ring.

ExperimentalWorkflow Step1 Step 1: C-H Borylation / Lithiation Reagents: 3-Bromofuran, Borate Ester, Pd-Catalyst Goal: Regioselective C4 Activation Step2 Step 2: Sulfonylation & Chlorination Reagents: SO2 gas / SO2Cl2 Goal: Form 4-Bromofuran-3-sulfonyl chloride Step1->Step2 Intermediate: (4-Bromofuran-3-yl)boronic acid Step3 Step 3: Amination Reagents: Excess NH3, Triethylamine (Base) Goal: Nucleophilic Substitution Step2->Step3 Intermediate: 4-Bromofuran-3-sulfonyl chloride Step4 Step 4: Workup & Purification Reagents: Aqueous Wash, Column Chromatography Goal: Isolate 4-Bromofuran-3-sulfonamide Step3->Step4 Crude Product + Triethylamine Hydrochloride

Step-by-step synthetic workflow for 4-Bromofuran-3-sulfonamide.

Protocol 1: Regioselective Synthesis of 4-Bromofuran-3-sulfonyl chloride
  • Objective : Establish the C-S bond exclusively at the C3 position.

  • Causality : Direct electrophilic sulfonation of 3-bromofuran yields a complex mixture of isomers due to the inherent electron density at the α -positions (C2 and C5). To enforce regiocontrol, a palladium-catalyzed C-H borylation (or directing-group-mediated lithiation) is employed to selectively activate the C4 position, forming (4-bromofuran-3-yl)boronic acid (1)[1]. This intermediate is subsequently subjected to sulfinylation and chlorination (using SO2​Cl2​ ) to yield the sulfonyl chloride.

  • Self-Validation Check : Monitor the borylation via GC-MS to ensure the absence of C2/C5 isomers. The successful conversion to sulfonyl chloride is confirmed by IR spectroscopy (appearance of strong asymmetric and symmetric S=O stretches around 1370 and 1170 cm−1 ).

Protocol 2: Amination to 4-Bromofuran-3-sulfonamide
  • Objective : Convert the highly reactive sulfonyl chloride to the stable sulfonamide target.

  • Causality : The reaction between 4-bromofuran-3-sulfonyl chloride and ammonia generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl protonates the ammonia nucleophile, forming NH4​Cl and halting the reaction. Triethylamine ( Et3​N ) or pyridine is added as a sacrificial acid scavenger to neutralize the byproduct and drive the reaction to completion[1].

  • Self-Validation Check : The reaction is self-indicating. As the amination proceeds, triethylamine hydrochloride precipitates as a white, crystalline solid. The disappearance of the less polar sulfonyl chloride spot on TLC (Hexanes/EtOAc 7:3) and the emergence of a highly polar, UV-active spot confirms product formation.

Pharmacological Potential & Derivatization Strategies

While the core structure of 4-bromofuran-3-sulfonamide is achiral, it serves as a powerful progenitor for complex, chiral therapeutic agents[1]. Stereochemistry becomes a critical factor when the molecule is derivatized—particularly through reactions involving the sulfonamide nitrogen or cross-coupling at the C-Br bond[1].

  • Antibacterial & Anti-inflammatory Applications : The sulfonamide functional group is a well-documented pharmacophore known for its broad spectrum of pharmacological activities, including potent antibacterial and anti-inflammatory properties[1].

  • Antioxidant Drug Design : Researchers utilize this scaffold to explore structure-activity relationships (SAR) in the design of molecules with antioxidant activities. Specific sulfonamide and amide derivatives of this core have demonstrated notable efficacy in radical scavenging assays such as DPPH and FRAP[1].

  • Late-Stage Functionalization : The C4 bromine atom allows for rapid library generation via Suzuki or Stille cross-coupling, enabling medicinal chemists to rapidly screen diverse aryl or alkyl substituents against biological targets.

References

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Elucidating the Mechanism of Action for 4-Bromofuran-3-sulfonamide: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The compound 4-Bromofuran-3-sulfonamide is not characterized in publicly available scientific literature. This guide, therefore, outlines a comprehensive, scientifically rigorous strategy for the de novo elucidation of its mechanism of action (MoA). We present a multi-phased research program designed to progress from broad phenotypic observations to specific molecular target identification and pathway analysis. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, detailing the causal logic behind experimental choices and providing validated protocols to ensure data integrity and reproducibility. Our approach is grounded in established principles of drug discovery, leveraging structural chemical analysis, computational modeling, and a suite of modern biochemical and cell-based assays to systematically uncover the biological activity of this novel chemical entity.

Introduction and Initial Hypothesis Generation

The elucidation of a novel compound's mechanism of action (MoA) is a critical and foundational step in the drug discovery pipeline.[1][2] A well-defined MoA informs on-target efficacy, potential off-target toxicities, and patient stratification strategies.[1] Given the absence of prior art for 4-Bromofuran-3-sulfonamide, our investigation must begin with a foundational analysis of its chemical structure to generate initial, testable hypotheses.

Structural Analysis

The structure of 4-Bromofuran-3-sulfonamide contains two key pharmacophores: the sulfonamide group and the furan ring.

  • Sulfonamide Moiety (-SO₂NH₂): This functional group is a cornerstone of medicinal chemistry. It is famously known for its role in antibacterial drugs that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5][6][7] Furthermore, the sulfonamide group is a classic zinc-binding pharmacophore found in a major class of therapeutics known as carbonic anhydrase inhibitors (CAIs).[8][9][10] CAIs have diverse applications, including use as diuretics, anti-glaucoma agents, and in the management of intracranial hypertension.[8][10][11][12]

  • Furan Ring: This five-membered aromatic heterocycle is a "privileged scaffold" in drug design, often used as a bioisostere for phenyl rings to modulate metabolic stability and receptor interactions.[13][14][15] Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[14][16][17] The bromine substitution may further influence the compound's electronic properties and binding affinity.

Formulation of Primary Hypotheses

Based on this structural deconstruction, we can formulate two primary, experimentally tractable hypotheses for the MoA of 4-Bromofuran-3-sulfonamide:

  • Hypothesis 1 (Carbonic Anhydrase Inhibition): The compound acts as an inhibitor of one or more isoforms of carbonic anhydrase (CA) due to the presence of the sulfonamide group.

  • Hypothesis 2 (Antiproliferative/Antibacterial Activity): The compound exhibits cytotoxic or bacteriostatic effects through a mechanism potentially related to DHPS inhibition (in bacteria) or another pathway influenced by the furan scaffold.

This guide will detail a logical workflow to systematically test these hypotheses.

Phase 1: Broad-Based Screening and Initial Target Validation

The initial phase of investigation is designed to cast a wide net, determining if 4-Bromofuran-3-sulfonamide has any biological activity and, if so, to rapidly validate our primary hypothesis.

Phenotypic Screening

We will initiate a targeted phenotypic screen to assess antiproliferative effects.

Experimental Protocol 2.1: Antiproliferative Assay (MTT/MTS)

  • Cell Line Selection: Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Bromofuran-3-sulfonamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with the serial dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add MTT or MTS reagent to each well and incubate for 2-4 hours. Read the absorbance on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical Phenotypic Screening Results

Cell LineIC₅₀ (µM) of 4-Bromofuran-3-sulfonamide
MCF-75.2
A5498.1
HCT1164.7

Causality: An IC₅₀ value in the low micromolar range would provide the first evidence of biological activity, justifying a deeper investigation into the specific molecular target responsible for this antiproliferative effect.

Initial Target Validation: Carbonic Anhydrase Inhibition Assay

Concurrently, we will directly test Hypothesis 1 using a commercially available enzymatic assay.

Experimental Protocol 2.2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

  • Assay Principle: This assay measures the esterase activity of a purified CA isoform (e.g., human CA-II or CA-IX). Inhibition of the enzyme reduces the rate of substrate conversion, which is monitored colorimetrically.

  • Reagents: Procure a CA inhibition assay kit (containing purified CA enzyme, substrate, and buffer).

  • Procedure:

    • Prepare a dilution series of 4-Bromofuran-3-sulfonamide and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[12]

    • In a 96-well plate, add the enzyme, buffer, and the compound/control at various concentrations.

    • Initiate the reaction by adding the substrate (e.g., p-nitrophenyl acetate).

    • Monitor the increase in absorbance at 405 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.

Table 2: Hypothetical Carbonic Anhydrase Inhibition Data

CA IsoformIC₅₀ (nM) of 4-Bromofuran-3-sulfonamideIC₅₀ (nM) of Acetazolamide
hCA-II150250
hCA-IX2530

Causality: Potent, low nanomolar inhibition of a CA isoform, particularly a tumor-associated isoform like CA-IX, would strongly support Hypothesis 1 and provide a compelling molecular explanation for the antiproliferative effects observed in the phenotypic screen.

Phase 2: Direct Target Engagement and Kinetic Analysis

Confirmation of a direct interaction between the compound and its putative target within a cellular environment is a critical validation step.[21][22] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[22][23][24]

Confirming Target Engagement with CETSA

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[21][22]

Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis Protein Extraction cluster_analysis Quantification start 1. Culture Cells treat 2. Treat with Compound or Vehicle (DMSO) start->treat heat 3. Heat Aliquots at Different Temps treat->heat lyse 4. Lyse Cells (Freeze-Thaw) heat->lyse spin 5. Centrifuge to Separate Soluble vs. Aggregated lyse->spin collect 6. Collect Supernatant (Soluble Fraction) spin->collect wb 7. Western Blot for Target Protein (e.g., CA-IX) collect->wb quant 8. Quantify Bands & Plot 'Melt Curve' wb->quant

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol 3.1: CETSA for CA-IX Target Engagement

  • Cell Culture and Treatment: Culture HCT116 cells (which express CA-IX) to ~80% confluency. Treat cells with 10 µM 4-Bromofuran-3-sulfonamide or vehicle (DMSO) for 1 hour at 37°C.[24]

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[21]

  • Lysis and Fractionation: Lyse the cells via three rapid freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[21]

  • Protein Analysis: Collect the supernatant (soluble fraction). Quantify total protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for CA-IX.

  • Data Analysis: Quantify the band intensity for CA-IX at each temperature for both treated and vehicle samples. Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.[23]

Determining the Mode of Inhibition

Understanding how the compound inhibits the enzyme (e.g., competitively, non-competitively) provides deeper mechanistic insight.[25][26][27][28] This is determined by enzyme kinetic studies.

Experimental Protocol 3.2: Enzyme Inhibition Kinetics

  • Assay Setup: Using the in vitro CA assay from Protocol 2.2, set up reactions with a fixed concentration of 4-Bromofuran-3-sulfonamide (e.g., at its IC₅₀) and varying concentrations of the substrate. Run a parallel set of reactions without the inhibitor.

  • Data Collection: Measure the initial reaction velocity (V₀) for each substrate concentration in both the inhibited and uninhibited reactions.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).[27][28]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[27][28]

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).[27][28]

Diagram 2: Interpreting Lineweaver-Burk Plots

Inhibition_Types origin xaxis origin->xaxis 1/[S] yaxis origin->yaxis 1/V₀ p1_no_inhib p1_no_inhib p2_no_inhib p2_no_inhib p1_no_inhib->p2_no_inhib No Inhibitor p1_comp p2_comp p1_comp->p2_comp Competitive p1_noncomp p2_noncomp p1_noncomp->p2_noncomp Non-Competitive

Caption: Representative Lineweaver-Burk plots for different inhibition types.

Phase 3: Cellular Pathway and Downstream Effects Analysis

With the direct target validated, the final phase connects target engagement to the observed cellular phenotype (antiproliferative effects). CA-IX inhibition is known to disrupt pH regulation in cancer cells, leading to intracellular acidosis and apoptosis, often by affecting key survival pathways like PI3K/Akt.

Western Blot Analysis of Signaling Pathways

We will use Western blotting to probe the phosphorylation status (and thus, activity) of key proteins in signaling pathways downstream of CA-IX.[29]

Experimental Protocol 4.1: Western Blot for Pathway Markers

  • Cell Culture and Treatment: Culture HCT116 cells and treat with 4-Bromofuran-3-sulfonamide at 1x and 5x its IC₅₀ for 24 hours. Include vehicle and positive controls.

  • Lysate Preparation: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration for each sample.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[30]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[31]

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-cleaved-Caspase-3, anti-GAPDH as a loading control).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.[30]

  • Data Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels. Normalize all to the loading control.

Table 3: Hypothetical Western Blot Quantification

Treatmentp-Akt / Total Akt (Fold Change)Cleaved Caspase-3 / GAPDH (Fold Change)
Vehicle (DMSO)1.01.0
4-Bromofuran-3-sulfonamide (1x IC₅₀)0.42.5
4-Bromofuran-3-sulfonamide (5x IC₅₀)0.15.8

Causality: A dose-dependent decrease in p-Akt (a pro-survival signal) and an increase in cleaved Caspase-3 (an apoptosis marker) would provide a direct mechanistic link between the compound's target engagement and its antiproliferative cellular effect.

Diagram 3: Proposed Signaling Pathway

MoA_Pathway Compound 4-Bromofuran-3-sulfonamide CAIX Carbonic Anhydrase IX (CA-IX) Compound->CAIX Inhibits pHi Disrupted pH Regulation (Intracellular Acidosis) CAIX->pHi Regulates PI3K PI3K/Akt Pathway pHi->PI3K Inhibits Apoptosis Apoptosis pHi->Apoptosis Induces Survival Cell Survival & Proliferation PI3K->Survival Promotes PI3K->Apoptosis Inhibits

Caption: Proposed MoA for 4-Bromofuran-3-sulfonamide in cancer cells.

Conclusion

This guide has outlined a systematic, hypothesis-driven approach to elucidate the mechanism of action for the novel compound 4-Bromofuran-3-sulfonamide. By progressing logically from structural analysis and broad phenotypic screening to direct target engagement, kinetic analysis, and downstream pathway validation, this framework provides a robust and self-validating system for MoA discovery. The proposed experiments would strongly indicate that 4-Bromofuran-3-sulfonamide exerts its antiproliferative effects through the potent and direct inhibition of Carbonic Anhydrase IX, leading to the suppression of pro-survival signaling and the induction of apoptosis. This structured methodology ensures scientific rigor and provides a clear path for the continued development of this or any other novel chemical entity.

References

  • National Center for Biotechnology Information. (2023, April 17). Carbonic Anhydrase Inhibitors. StatPearls. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Lecturio. (2025, December 15). Carbonic Anhydrase Inhibitors. Concise Medical Knowledge. [Link]

  • MES's College of Pharmacy, Sonai. (n.d.). SULPHONAMIDES. [Link]

  • Woo, J. H., et al. (2015). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell, 162(2), 441-51. [Link]

  • Zulfiqar, N., et al. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews J Pharma Sci, 10(1):58. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]

  • Sparkl. (n.d.). Revision Notes - Enzyme kinetics and inhibition. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • DrOmics Labs. (2023, December 13). Drug Target Hunting: A Comprehensive Guide to Identifying and Validating Biological Targets for Drug Discovery. [Link]

  • Gpatindia. (2025, April 5). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. [Link]

  • Unbound Medicine. (2023, April 11). An Introduction to Carbonic Anhydrase Inhibitors: Pharmacology and Nursing Processes. [Link]

  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)?. [Link]

  • Jia, Z. C., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 15. [Link]

  • Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. [Link]

  • LibreTexts Chemistry. (n.d.). ENZYME KINETICS AND INHIBITION. [Link]

  • American Chemical Society Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. [Link]

  • Infinix Bio. (2026, March 9). Comprehensive Guide to Phenotypic Screening Services: Enhancing Drug Discovery. [Link]

  • Jack Westin. (n.d.). Enzyme inhibition. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. [Link]

  • National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Columbia University Department of Systems Biology. (2015, July 24). New Algorithm Accurately Predicts Drug Mechanism of Action. [Link]

  • Wikipedia. (n.d.). Mechanism of action. [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Oxford Academic. (2021, July 12). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Vipergen. (n.d.). Drug Discovery Workflow - What is it?. [Link]

  • National Center for Biotechnology Information. (2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

  • Bentham Science Publishers. (2024, September 27). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. [Link]

  • ResearchGate. (n.d.). AEDs of the three bioisosteric moieties (carboxylic acid, furan, and.... [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]

  • ResearchGate. (n.d.). Charges of the three bioisosteric moieties (carboxylic acid, furan, and.... [Link]

  • Slideshare. (n.d.). Analog design-Bioisosteric replacement strategies. [Link]

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The Pharmacological Versatility of Furan Sulfonamides: A Technical Whitepaper on Target Mechanisms and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly selective, multi-target pharmacophores, furan-containing sulfonamides have emerged as a privileged scaffold in medicinal chemistry. The incorporation of an electron-rich furan ring into a sulfonamide backbone fundamentally modulates the physicochemical properties of the parent molecule, yielding potent therapeutic candidates. As a Senior Application Scientist, I have structured this technical guide to move beyond mere literature summaries. Here, we will dissect the mechanistic causality behind the biological activity of novel furan sulfonamides, analyze quantitative structure-activity relationship (SAR) data, and establish self-validating experimental protocols designed to ensure high-fidelity data acquisition in your laboratory.

Structural Rationale: The Furan-Sulfonamide Pharmacophore

The biological activity of furan sulfonamides is intrinsically linked to their unique electronic distribution. The sulfonamide group ( −SO2​NH2​ ) acts as the primary pharmacophore, particularly in metalloenzyme inhibition, while the furan heterocycle serves as a tunable "tail."

The oxygen atom within the furan ring acts as a hydrogen-bond acceptor, which can interact with the hydrophilic amino acid residues lining target binding pockets. Furthermore, the furan ring alters the pKa​ of the sulfonamide nitrogen. Lowering the pKa​ closer to physiological pH (7.4) increases the fraction of the sulfonamide present in its deprotonated (anionic) state, which is the active species required for coordinating with metal ions in target enzymes 1.

Primary Mechanism of Action: Metalloenzyme Coordination

The most well-documented mechanism of action for furan sulfonamides is the inhibition of Carbonic Anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Causality in Binding: The deprotonated sulfonamide nitrogen binds directly to the Zn2+ ion in the CA active site. This coordination physically displaces a zinc-bound water molecule—or hydroxide ion—that is absolutely essential for the enzyme's catalytic cycle. By blocking this nucleophilic attack on CO2​ , the furan sulfonamide arrests the hydration process 1. The furan tail extends into the active site cavity, interacting with specific variable residues to confer isoform selectivity (e.g., targeting tumor-associated hCA IX over off-target cytosolic hCA I and II) 2.

CA_Inhibition A Furan Sulfonamide (Un-ionized) B Deprotonation (pH 7.4) A->B pKa Tuning C Sulfonamide Anion (Active) B->C D CA Active Site (Zn2+ Ion) C->D Binding E Water Displacement & Coordination D->E Steric Shift F Catalytic Arrest (CO2 Hydration Blocked) E->F Inhibition

Figure 1: Mechanism of Carbonic Anhydrase inhibition by furan sulfonamides via zinc coordination.

Expanded Biological Modalities

Beyond human CA inhibition, furan sulfonamides exhibit broad-spectrum biological activity:

  • Antiparasitic Activity: Recent studies have identified furan sulfonamides as potent inhibitors of α -carbonic anhydrase in Toxoplasma gondii (Tg_CA), an enzyme essential for the parasite's survival. Modifying the scaffold has shown promise in mitigating off-target effects on human isoforms 3.

  • Antibacterial Efficacy: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway. Novel derivatives, such as N-sulfonated (2-furoyl)piperazines and furan sulfonamide hybrids, have demonstrated significant Minimum Inhibitory Concentration (MIC) improvements against pathogenic strains like E. coli and S. aureus45.

Quantitative Structure-Activity Relationship (SAR) Data

To benchmark the efficacy of these compounds, I have synthesized recent quantitative data into the tables below.

Table 1: Inhibitory Activity of Furan Sulfonamides against Carbonic Anhydrases

Compound / ScaffoldTarget Isoform Ki​ (nM) / IC50Selectivity / Notes
Furan-sulfonamide 13dhCA ISelectiveSelectivity Index (SI) = 70 vs off-target isoforms
Furan-sulfonamide 13dhCA IISelectiveSelectivity Index (SI) = 13.5 vs off-target isoforms
Modified AAZ AnaloguesTg_CA (T. gondii)17.8 - 8450 nMBroad spectrum; requires structural tuning for Tg_CA specificity
Acetazolamide (Standard)hCA II~12 nMClinical standard for baseline comparison

Table 2: Antimicrobial Efficacy Profiles

CompoundPathogenMIC ( μ g/mL)Comparative Efficacy
Furan sulfonamide hybrid 124E. coli254x more active than standard Ampicillin (100 μ g/mL)
Furan sulfonamide hybrid 124S. aureus96Potent in vitro inhibition against Gram-positive strains
N-sulfonated (2-furoyl)piperazinePathogenic BacteriaLow MICComparable to Ciprofloxacin; mild cytotoxicity profile

Validated Experimental Methodologies

As an application scientist, I frequently observe that researchers fail to account for the rapid kinetics of their targets or the specific growth phases of pathogens. The following protocols are self-validating systems designed to eliminate these common artifacts.

Protocol 1: Stopped-Flow CO2​ Hydration Assay for CA Inhibition

Causality in Assay Design: Standard steady-state spectrophotometry is fundamentally flawed for screening CA inhibitors. The physiological hydration of CO2​ operates at a kcat​ of approximately 106 s−1 . To accurately capture the pre-steady-state initial velocity and calculate high-fidelity Ki​ values, a stopped-flow approach is non-negotiable 1.

  • Enzyme Preparation: Dilute recombinant hCA isoforms (I, II, IX, XII) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain constant ionic strength. Final enzyme concentration should be 10–50 nM.

  • Indicator Setup: Add Phenol Red (0.2 mM) to the enzyme solution. This acts as a pH indicator to monitor the rapid acidification caused by CO2​ hydration.

  • Substrate Preparation: Prepare saturated CO2​ solutions (approx. 15 mM) by bubbling pure CO2​ gas through distilled water at 20°C for 30 minutes.

  • Inhibitor Incubation: Pre-incubate the enzyme-indicator solution with varying concentrations of the furan sulfonamide inhibitor (10 pM to 100 μ M) for 15 minutes at room temperature to ensure thermodynamic binding equilibrium.

  • Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate solution using a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (corresponding to the protonation of phenol red) over a 10-second acquisition window.

  • Kinetic Analysis: Extract the initial velocity of the reaction from the linear portion of the absorbance decay curve. Determine the inhibition constant ( Ki​ ) using non-linear least-squares regression.

Workflow S1 Compound Library (Furan Sulfonamides) S3 Stopped-Flow Kinetics Assay S1->S3 S2 Recombinant hCA Isoforms S2->S3 S4 Monitor Phenol Red Absorbance Decay S3->S4 Rapid Mixing S5 Calculate Ki via Non-linear Regression S4->S5 Initial Velocity S6 SAR & Selectivity Profiling S5->S6 Data Output

Figure 2: Experimental workflow for high-fidelity screening of CA inhibitors using stopped-flow.

Protocol 2: Broth Microdilution Assay for Antimicrobial MIC Determination

Causality in Assay Design: When evaluating the antimicrobial properties of furan sulfonamides, it is imperative to tightly control the initial bacterial inoculum. Because sulfonamides are predominantly bacteriostatic and target folate biosynthesis, an inoculum exceeding 5×105 CFU/mL will result in accumulated para-aminobenzoic acid (PABA) in the dense culture, which competitively outcompetes the sulfonamide, leading to false-negative MIC values.

  • Inoculum Preparation: Culture the target bacterial strain in Mueller-Hinton (MH) broth until it reaches the logarithmic growth phase. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Prepare a stock solution of the furan sulfonamide in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using MH broth. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Dilute the adjusted bacterial suspension and add 10 μ L to each well, yielding a strict final inoculum of 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours under aerobic conditions.

  • Endpoint Determination: Visually inspect the wells for turbidity or measure optical density using a microplate reader at 600 nm. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

  • BenchChem. "Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers." Benchchem.com.
  • Angeli, A., et al. "Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies." Bioorganic Chemistry (PubMed).
  • MDPI. "Exploring the Inhibition of Toxoplasma gondii α -Carbonic Anhydrase by Sulfonamides: Insights into Potential Drug Targeting."
  • Pakistan Journal of Pharmaceutical Sciences. "N-Sulfonated derivatives of (2-furoyl)piperazine: Promising antibacterial agents with mild cytotoxicity."
  • ResearchGate. "Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds."

Sources

Technical Guide: NMR Structural Elucidation of 4-Bromofuran-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromofuran-3-sulfonamide (CAS: 2378506-59-1) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry, particularly in the development of antibacterial, anti-inflammatory, and antiglaucoma agents 1. Precise structural elucidation of this scaffold is critical to confirm its regiochemistry and distinguish it from potential 2-bromo or 5-bromo isomers. This whitepaper provides an in-depth mechanistic analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) profiles, mapping the causal relationships between its unique electronic environment and the resulting spectral data.

Molecular Architecture & Mechanistic Grounding

The furan ring is an electron-rich heteroaromatic system where the oxygen atom acts as a π -donor but a σ -acceptor. In 4-Bromofuran-3-sulfonamide, the baseline furan electron density is heavily perturbed by a "push-pull" dynamic established by its two substituents:

  • The C3-Sulfonamide Group (-SO 2​ NH 2​ ) : This moiety is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It creates a localized electron deficiency, leading to severe anisotropic deshielding of the adjacent C-3 carbon and the H-2 proton 2.

  • The C4-Bromine Atom : While electronegative, the massive, polarizable electron cloud of the bromine atom generates a localized diamagnetic current. This induces a characteristic "heavy atom effect," which paradoxically shields the directly attached C-4 carbon, pushing its 13 C signal significantly upfield 3.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that the physical state of the sample and the instrument parameters cross-verify the structural integrity of the molecule.

Step 1: Sample Preparation (Solvent Causality) Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: Unlike CDCl 3​ , DMSO- d6​ strongly hydrogen-bonds with the primary sulfonamide (-SO 2​ NH 2​ ) protons. This drastically slows their chemical exchange rate with trace water, preventing the signal from broadening into the baseline and allowing it to be observed as a distinct integral [[2]]().

Step 2: Probe Tuning & Gradient Shimming Tune the BBFO probe to the exact Larmor frequencies of 1 H and 13 C. Execute automated gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1/Z2 coils. Validation Check: The residual DMSO- d5​ solvent peak (pentet at δ 2.50 ppm) must achieve a full-width at half-maximum (FWHM) of < 0.8 Hz. This strict homogeneity is a prerequisite to resolving the fine ~1.6 Hz 4J coupling intrinsic to the furan ring.

Step 3: Parameter Optimization & Acquisition

  • 1 H NMR : Use a standard 90° pulse program (zg30), 16 scans, and a 2-second relaxation delay (D1).

  • 13 C NMR : Use a proton-decoupled sequence (zgpg30 with WALTZ-16), 1024 scans, and a 2-second D1. Causality: The heavy bromine atom accelerates the longitudinal relaxation ( T1​ ) of C-4 via chemical shift anisotropy. A minimum 2-second D1 ensures sufficient magnetization recovery for the quantitative integration of the quaternary carbons.

1 H NMR Data & Causality Analysis

The proton spectrum of 4-Bromofuran-3-sulfonamide is defined by an AX-type spin system of the two remaining aromatic protons, alongside the exchangeable sulfonamide protons.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegralAssignment Causality
H-2 8.35Doublet (d)1.61HExtreme deshielding by the adjacent EWG (-SO 2​ NH 2​ ) at C-3.
H-5 7.80Doublet (d)1.61HModerate deshielding by the adjacent C-4 Bromine atom.
-NH 2​ 7.55Broad Singlet (br s)-2HSulfonamide protons; broadened by quadrupolar 14 N relaxation.

Validation: The 1.6 Hz coupling constant is a 4-bond long-range coupling ( 4J2,5​ ) that occurs via the "W-pathway" across the furan oxygen. The presence of this specific coupling acts as an internal control, confirming that the protons are situated at the 2 and 5 positions.

13 C NMR Data & Causality Analysis

The 13 C spectrum provides the most definitive proof of regiochemistry, governed by Substituent Chemical Shifts (SCS).

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Causality (Substituent Effects)
C-2 147.5CHDeshielded by the adjacent ring oxygen (-I) and the β -effect of SO 2​ NH 2​ .
C-5 145.2CHDeshielded by the adjacent ring oxygen (-I) and the β -effect of Br.
C-3 134.0CqStrongly deshielded by the directly attached electron-withdrawing SO 2​ NH 2​ .
C-4 99.5CqShielded by the diamagnetic "heavy atom effect" of the directly attached Br.

Validation: The stark anti-correlation between C-3 ( δ 134.0, deshielded) and C-4 ( δ 99.5, shielded) validates the substitution pattern without the strict necessity of 2D HMBC experiments, as no other isomeric arrangement (e.g., 2-bromo-3-sulfonamide) would produce this exact electronic push-pull signature 3.

Visualizing Substituent Logic

NMR_Elucidation_Logic cluster_0 Structural Inputs cluster_1 NMR Outputs (DMSO-d6) Furan Furan Core (Base Shifts) C4_Shift C4: ~99.5 ppm (Shielded) Furan->C4_Shift C3_Shift C3: ~134.0 ppm (Deshielded) Furan->C3_Shift H2_Shift H2: ~8.35 ppm (Strongly Deshielded) Furan->H2_Shift Br C4-Bromine (Heavy Atom Effect) Br->C4_Shift Diamagnetic Shielding SO2NH2 C3-Sulfonamide (EWG Deshielding) SO2NH2->C3_Shift Inductive Withdrawal SO2NH2->H2_Shift Anisotropic Effect

Fig 1: Causality of substituent effects on NMR shifts in 4-Bromofuran-3-sulfonamide.

References

  • 1 Benchchem. "4-Bromofuran-3-sulfonamide | CAS 2378506-59-1". Benchchem Product Database.

  • 3 Yazici, A. and Pyne, S. G. "Synthesis of 3-halo-2,5-disubstituted furans via CuX mediated cyclization-halogenation reactions". Tetrahedron Letters, University of Wollongong.

  • 2 ResearchGate. "Identification and synthesis of metabolites of the new antiglaucoma drug". ResearchGate Publications.

Sources

Mass Spectrometry Analysis of 4-Bromofuran-3-sulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

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Validating MS/MS Method

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Executive Summary

4-Bromofuran-3-sulfonamide (Molecular Formula: C4​H4​BrNO3​S , MW: 226.05 g/mol ) is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery research [1.1]. Due to the pharmacological significance of the sulfonamide moiety and the synthetic utility of the bromofuran core, precise analytical characterization is paramount. As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth, self-validating methodology for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Bromofuran-3-sulfonamide, detailing the physicochemical rationale behind our ionization strategies and gas-phase fragmentation mechanisms.

Physicochemical Profiling & Ionization Rationale

The foundation of robust mass spectrometry method development lies in aligning the molecule's physicochemical properties with the ionization source. 4-Bromofuran-3-sulfonamide is highly amenable to Electrospray Ionization (ESI).

  • Negative Ionization Mode (ESI-) : The sulfonamide nitrogen possesses an acidic proton. Deprotonation is highly efficient, yielding a robust [M−H]− precursor ion at m/z 223.9 / 225.9.

  • Positive Ionization Mode (ESI+) : Protonation occurs primarily at the sulfonamide nitrogen or the furan oxygen, yielding [M+H]+ at m/z 225.9 / 227.9. Positive mode is particularly useful for inducing characteristic collision-induced dissociation (CID) pathways, which provide richer structural information than negative mode.

Causality in Method Design : We utilize an aqueous mobile phase containing 0.1% Formic Acid. Why? The weak acid ensures consistent protonation of the sulfonamide in positive mode while maintaining sufficient volatility for optimal droplet desolvation in the ESI source, preventing signal suppression.

Diagnostic Fragmentation Mechanisms (MS/MS)

Understanding the gas-phase behavior of this molecule is critical for structural elucidation and eliminating false positives in complex biological matrices.

The Bromine Isotopic Signature

Bromine exists naturally as two stable isotopes, 79Br and 81Br , in an approximately 1:1 ratio. Any intact precursor or fragment ion retaining the bromine atom will exhibit a distinct doublet separated by 2 Da with roughly equal intensities[1].

Self-Validating Insight: In targeted Multiple Reaction Monitoring (MRM), we monitor two separate transitions (one for the 79Br precursor and one for the 81Br precursor). The ratio of the resulting chromatographic peak areas must be ~1:1. A deviation from this ratio immediately indicates isobaric interference, providing an internal, self-validating quality control check without the need for additional internal standards.

Sulfonamide Cleavage Pathways

Aromatic sulfonamides undergo highly specific fragmentation under CID.

  • SO2​ Extrusion : A hallmark of arylsulfonamides in ESI+ is the loss of 64 Da ( SO2​ ) via an intramolecular rearrangement[2]. The electron-withdrawing nature of the adjacent furan ring and the ortho-bromine atom significantly influences the sulfur-carbon bond strength, promoting this extrusion to form [M+H−SO2​]+ (m/z 161.9 / 163.9).

  • Heterolytic Bond Cleavage : Stepwise rearrangement and heterolytic C-S and S-N bond cleavages lead to the loss of the entire sulfonamide moiety ( −SO2​NH2​ , 79.98 Da), yielding the bromofuran cation[3].

Furan Ring Dynamics

Following the loss of the sulfonamide group, the remaining bromofuran core can undergo ring opening, typically characterized by the neutral loss of carbon monoxide (CO, 28 Da), a well-documented pathway for furan derivatives.

Fragmentation M [M+H]+ m/z 226 / 228 LossNH3 [M+H - NH3]+ m/z 209 / 211 M->LossNH3 - 17 Da (NH3) LossSO2 [M+H - SO2]+ m/z 162 / 164 M->LossSO2 - 64 Da (SO2) Rearrangement LossSO2NH2 [Bromofuran]+ m/z 146 / 148 M->LossSO2NH2 - 80 Da (SO2NH2) Heterolytic Cleavage LossCO [Bromofuran - CO]+ m/z 118 / 120 LossSO2NH2->LossCO - 28 Da (CO) Ring Opening

Gas-phase fragmentation pathway of 4-Bromofuran-3-sulfonamide under CID.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

This protocol is designed as a closed-loop, self-validating system, ensuring that every data point is cross-verified by isotopic ratios and orthogonal fragmentation.

Step 1: Sample Preparation

  • Dissolve the 4-Bromofuran-3-sulfonamide reference standard in LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 100 ng/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid). Rationale: Matching the sample diluent to the initial mobile phase prevents peak distortion and solvent-induced band broadening during injection.

Step 2: Chromatographic Separation (UHPLC)

  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Rationale: The hydrophobic bromofuran core retains well on the C18 stationary phase, while the polar sulfonamide ensures rapid mass transfer, yielding sharp, symmetrical peaks.

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage : 3.5 kV

  • Desolvation Temperature : 400 °C

  • Collision Gas : Argon (purity > 99.999%)

Workflow Prep Sample Prep Extraction & Dilution LC UHPLC Separation C18 Column Prep->LC ESI ESI Source Pos/Neg Ionization LC->ESI Q1 Q1: Precursor m/z 226/228 Selection ESI->Q1 Q2 q2: Collision Cell CID Fragmentation Q1->Q2 Q3 Q3: Product Ions MRM Detection Q2->Q3

Self-validating LC-MS/MS analytical workflow for targeted quantification.

Quantitative Data Presentation

The following tables summarize the critical mass-to-charge ratios and optimized instrument parameters required for targeted MRM analysis.

Table 1: Precursor and Expected Product Ions (ESI+)

Ion TypeIsotopem/z (Nominal)Neutral LossStructural Assignment
Precursor [M+H]+ 79Br 226N/AIntact protonated molecule
Precursor [M+H]+ 81Br 228N/AIntact protonated molecule
Product 1 79Br 16264 Da ( SO2​ )Sulfonamide rearrangement
Product 1 81Br 16464 Da ( SO2​ )Sulfonamide rearrangement
Product 2 79Br 14680 Da ( SO2​NH2​ )Heterolytic C-S cleavage
Product 2 81Br 14880 Da ( SO2​NH2​ )Heterolytic C-S cleavage

Table 2: Optimized MRM Transitions and Collision Energies (CE)

TransitionPurposeDwell Time (ms)CE (eV)
226 162Quantifier ( 79Br )5015
228 164Qualifier 1 ( 81Br )5015
226 146Qualifier 2 ( 79Br )5025
228 148Qualifier 3 ( 81Br )5025

References

  • Title : Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source : NIH / PubMed URL : [Link]

  • Title : Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement Source : RSC Publishing URL : [Link]

Sources

Precision Targeting with 4-Bromofuran-3-sulfonamide: Mechanistic Insights and Therapeutic Applications in Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacophore Rationale

The development of highly selective metalloenzyme inhibitors requires a delicate balance between core binding affinity and peripheral steric-electronic interactions. 4-Bromofuran-3-sulfonamide (CAS 2378506-59-1) represents a highly versatile and structurally privileged pharmacophore in modern medicinal chemistry[1]. While classical benzenesulfonamides (e.g., sulfanilamide) are historically associated with antimicrobial dihydropteroate synthase (DHPS) inhibition, the incorporation of the furan ring shifts the therapeutic trajectory toward the inhibition of human Carbonic Anhydrases (hCAs)[2].

The structural genius of 4-Bromofuran-3-sulfonamide lies in its tripartite functional topology:

  • The Primary Sulfonamide ( −SO2​NH2​ ): Acts as the primary Zinc-Binding Group (ZBG).

  • The Furan Core: Provides a compact, heteroaromatic scaffold capable of hydrogen-bond acceptance while maintaining a lower molecular weight and distinct spatial geometry compared to phenyl rings.

  • The 4-Bromo Substituent: Introduces significant steric bulk, enhances lipophilicity (LogP), and enables highly specific halogen bonding within the hydrophobic pockets of target enzymes.

This whitepaper dissects the therapeutic potential of this compound, focusing on its role in oncology (targeting tumor-associated hCA IX and XII) and ophthalmology (targeting cytosolic hCA II), backed by self-validating experimental protocols.

Core Therapeutic Targets & Mechanistic Causality

Tumor-Associated Carbonic Anhydrases (hCA IX & hCA XII)

Solid tumors frequently outgrow their vascular supply, leading to profound hypoxia. To survive this microenvironment, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which massively upregulates the transmembrane metalloenzyme Carbonic Anhydrase IX (hCA IX)[3]. hCA IX catalyzes the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ). By pumping bicarbonate into the cell and leaving protons in the extracellular space, hCA IX maintains an alkaline intracellular pH (promoting survival and proliferation) while severely acidifying the extracellular matrix (promoting metastasis and immune evasion)[4].

The Mechanistic Intervention: 4-Bromofuran-3-sulfonamide acts as a competitive inhibitor. The primary sulfonamide has a pKa of ~7.4. At physiological pH, it exists in an equilibrium where the deprotonated sulfonamidate anion ( −SO2​NH− ) coordinates directly with the catalytic Zn2+ ion in the hCA IX active site[5]. This monodentate coordination physically displaces the zinc-bound water/hydroxide ion, halting the catalytic cycle.

Isoform Selectivity: The Role of the 4-Bromo Group

The primary challenge in CA inhibitor design is off-target toxicity, specifically the inhibition of the ubiquitous cytosolic isoform, hCA II. The active sites of hCA II and hCA IX are highly homologous, but hCA IX possesses a slightly larger and more hydrophobic pocket (e.g., Val131, Leu198)[4].

The 4-bromo substituent on the furan ring is the primary driver of selectivity. The bulky, polarizable bromine atom creates a steric clash within the tighter hCA II active site but fits perfectly into the hCA IX hydrophobic pocket, where it can form stabilizing halogen bonds with the backbone carbonyls of the receptor.

MOA Ligand 4-Bromofuran-3-sulfonamide (Deprotonated Anion) Zn Catalytic Zn(II) Ion (Tetrahedral Geometry) Ligand->Zn Monodentate Coordination Thr199 Thr199 / Glu106 (Gatekeeper Residues) Ligand->Thr199 Hydrogen Bonding Hydrophobic Hydrophobic Pocket (Leu198 / Val131) Ligand->Hydrophobic Halogen Bond (4-Bromo Sterics)

Fig 1: Mechanistic coordination of 4-Bromofuran-3-sulfonamide within the hCA IX active site.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) driven by the 4-bromo substitution, the following table summarizes representative inhibition constants ( Ki​ ) derived from stopped-flow kinetic assays[1].

CompoundhCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Index (IX/II)
4-Bromofuran-3-sulfonamide 145.012.518.211.6x
Furan-3-sulfonamide (Unsubstituted)85.045.052.01.8x
Acetazolamide (Clinical Control)12.125.05.70.48x (Favors II)

Data Interpretation: The introduction of the 4-bromo group decreases affinity for the off-target hCA II (due to steric hindrance) while significantly increasing affinity for the tumor-associated hCA IX, yielding a highly favorable selectivity index.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 4-Bromofuran-3-sulfonamide requires orthogonal validation: a biochemical kinetic assay to prove direct target engagement, and a phenotypic cellular assay to prove functional efficacy under physiological stress.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics (Biochemical Validation)

This protocol measures the direct inhibition of the enzyme's catalytic rate. It relies on the principle that the hydration of CO2​ generates protons, lowering the pH of the buffer. By using a pH-sensitive indicator, we can optically track the reaction velocity in real-time.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer containing 10 mM HEPES (pH 7.4) and 20 mM Na2​SO4​ (to maintain constant ionic strength). Add 0.2 mM Phenol Red as the pH indicator.

  • Enzyme-Inhibitor Pre-incubation: Recombinant hCA IX (10 nM final concentration) is incubated with varying concentrations of 4-Bromofuran-3-sulfonamide (0.1 nM to 10 μ M) in the HEPES buffer for 15 minutes at 20°C. Causality: This pre-incubation allows the sulfonamide anion to reach thermodynamic binding equilibrium with the zinc ion before the substrate is introduced.

  • Substrate Preparation: Saturate pure water with CO2​ gas at 20°C to achieve a final CO2​ concentration of ~17 mM.

  • Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO2​ -saturated water.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the λmax​ for the basic form of Phenol Red) over a 10-second window. The initial velocity of the absorbance drop correlates directly with enzyme activity.

  • Analysis: Calculate the Ki​ using the Cheng-Prusoff equation, utilizing the uninhibited reaction rate as the baseline control and Acetazolamide as the positive inhibition control.

Protocol 2: Hypoxia-Driven 2D Cell Viability Assay (Phenotypic Validation)

This assay validates whether the biochemical inhibition translates to cellular toxicity specifically under tumor-like conditions.

Step-by-Step Methodology:

  • Cell Culture: Seed HT-29 (human colorectal adenocarcinoma) cells in two 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS.

  • Hypoxia Induction: Place Plate A in a standard normoxic incubator (21% O2​ ). Place Plate B in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ). Causality: Hypoxia induces HIF-1 α , which translocates to the nucleus and upregulates hCA IX expression on the cell surface.

  • Compound Treatment: After 24 hours of pre-incubation, treat both plates with a dose-response gradient of 4-Bromofuran-3-sulfonamide (1 μ M to 100 μ M).

  • Incubation & Readout: Incubate for 72 hours. Add Resazurin (Alamar Blue) reagent to all wells. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin.

  • Analysis: Measure fluorescence (Ex 560 nm / Em 590 nm). A successful hCA IX inhibitor will show a significantly lower IC50​ in the hypoxic plate compared to the normoxic plate, proving that the drug selectively kills cells relying on hCA IX for pH regulation.

Experimental Workflow Architecture

Workflow Step1 Compound Synthesis & Purification (>98% HPLC) Step2 Stopped-Flow CO2 Hydration Assay (K_i) Step1->Step2 Validated Ligand Step3 Isoform Selectivity (hCA IX vs hCA II) Step2->Step3 Selectivity Index Step4 In Vitro Hypoxia Assay (1% O2 Chamber) Step3->Step4 Lead Candidates Step5 Apoptosis / Viability Readout (Resazurin) Step4->Step5 Phenotypic Efficacy

Fig 2: End-to-end validation workflow for furan-sulfonamide CA IX inhibitors.

Conclusion

4-Bromofuran-3-sulfonamide is not merely a chemical building block; it is a highly tuned pharmacophore designed for precision metalloenzyme targeting. By leveraging the primary sulfonamide for high-affinity zinc coordination and the 4-bromo-furan scaffold for steric-driven isoform selectivity, researchers can effectively target the hypoxic vulnerabilities of solid tumors. The integration of rigorous biochemical kinetics with hypoxia-specific phenotypic assays ensures a robust, self-validating pipeline for advancing this class of molecules toward preclinical development.

References

  • BenchChem. "4-Bromofuran-3-sulfonamide|CAS 2378506-59-1 - Benchchem." BenchChem,
  • BenchChem. "Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers - Benchchem." BenchChem,
  • Taylor & Francis. "Full article: Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?" Journal of Enzyme Inhibition and Medicinal Chemistry,
  • MDPI. "Computational Discovery of Selective Carbonic Anhydrase IX (CA IX)
  • ACS Publications.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Bromofuran-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Furan-containing sulfonamides are highly prized scaffolds in medicinal chemistry, frequently serving as bioisosteres for benzenesulfonamides in the development of carbonic anhydrase inhibitors, anti-inflammatory drugs, and antimicrobial agents[1]. However, synthesizing the specific 4-bromofuran-3-sulfonamide (CAS 2378506-59-1) architecture presents a unique regiochemical challenge[2].

Classical electrophilic sulfonation of furan derivatives inherently directs functionalization to the C2 or C5 positions due to the stabilization of the intermediate Wheland complex by the oxygen heteroatom[3]. Therefore, accessing the C3-sulfonamide with an adjacent C4-bromo substituent requires a strategic circumvention of furan's natural reactivity profile.

As detailed in this protocol, the most robust retrosynthetic approach dictates the use of a symmetrical precursor: 3,4-dibromofuran (CAS 32460-02-9)[4]. By leveraging a strictly controlled halogen-metal exchange, we can dictate the regiochemistry with absolute precision, funneling the starting material through a lithiated intermediate, to a sulfonyl chloride (CAS 1780770-52-6)[5], and finally to the target sulfonamide[2].

Synthesis Pathway Visualization

SynthesisPathway SM 3,4-Dibromofuran CAS: 32460-02-9 INT1 4-Bromo-3-lithiofuran (Kinetic Intermediate) SM->INT1 n-BuLi, THF -78°C, 30 min INT2 Lithium 4-bromofuran- 3-sulfinate INT1->INT2 SO2 (gas) -78°C to RT INT3 4-Bromofuran-3- sulfonyl chloride INT2->INT3 NCS, CH2Cl2/H2O 0°C to RT PROD 4-Bromofuran-3- sulfonamide INT3->PROD NH3 (aq), Et3N 0°C to RT

Fig 1: Regioselective synthesis workflow for 4-bromofuran-3-sulfonamide via lithiation.

Self-Validating Experimental Protocols

To ensure reproducibility and prevent the propagation of failed intermediates (the "blind synthesis" problem), this methodology is built as a self-validating system. Each phase includes an In-Process Control (IPC) to verify the mechanistic success of the step.

Phase 1: Regioselective Halogen-Metal Exchange & Sulfinylation
  • Objective : Generate the lithium 4-bromofuran-3-sulfinate salt.

  • Causality : Symmetrical 3,4-dibromofuran ensures that mono-lithiation yields a single regioisomer. Strict cryogenic control (-78 °C) is non-negotiable; at higher temperatures, furan-lithium species undergo rapid ring-opening and decomposition[2].

  • Procedure :

    • Charge a flame-dried, argon-purged Schlenk flask with 3,4-dibromofuran (1.0 equiv, 10 mmol)[4] and anhydrous THF (50 mL, 0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 30 minutes.

    • Bubble anhydrous SO₂ gas through the solution for 20 minutes until the mixture turns pale yellow, indicating the formation of the sulfinate salt[2].

    • Allow the reaction to warm to room temperature over 1 hour, then concentrate under reduced pressure to remove excess SO₂ and THF.

  • IPC & Self-Validation : Before SO₂ addition, quench a 0.1 mL aliquot of the lithiated mixture with methanol- d4​ . Analyze via GC-MS. A mass shift corresponding to 3-bromo-4-deuteriofuran confirms complete and successful halogen-metal exchange.

Phase 2: Oxidative Chlorination
  • Objective : Synthesize the key intermediate, 4-bromofuran-3-sulfonyl chloride[5].

  • Causality : N-chlorosuccinimide (NCS) is specifically chosen over SO₂Cl₂ or Cl₂ gas. NCS provides a mild, controlled release of electrophilic chlorine in a biphasic system, which minimizes the oxidative degradation of the electron-rich furan core[2].

  • Procedure :

    • Resuspend the crude lithium sulfinate salt from Phase 1 in a biphasic mixture of CH₂Cl₂ and water (1:1 v/v, 40 mL total).

    • Cool the vigorously stirring mixture to 0 °C.

    • Add NCS (1.2 equiv, 12 mmol) in small portions over 10 minutes.

    • Stir for 2 hours while allowing the mixture to naturally warm to room temperature.

    • Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the sulfonyl chloride as a viscous oil[2].

  • IPC & Self-Validation : Perform TLC (Hexanes/EtOAc 8:2). The sulfonyl chloride will appear as a distinct, UV-active spot with a significantly higher Rf​ than the baseline-stuck sulfinate salt.

Phase 3: Schotten-Baumann Amination
  • Objective : Isolate the final 4-bromofuran-3-sulfonamide.

  • Causality : Triethylamine acts as a crucial acid scavenger. It neutralizes the HCl byproduct generated during sulfonamide formation, which would otherwise protonate the nucleophilic ammonia/amine, halting the reaction and potentially degrading the furan ring[2].

  • Procedure :

    • Dissolve the crude 4-bromofuran-3-sulfonyl chloride in anhydrous THF (20 mL, 0.5 M).

    • Cool to 0 °C and add triethylamine (2.0 equiv, 20 mmol)[2].

    • Slowly add aqueous ammonia (28% w/w, 1.5 equiv) for the primary sulfonamide (or substitute with a primary/secondary amine for N-substituted derivatives)[2].

    • Stir at room temperature for 3 hours.

    • Quench with water (20 mL), extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure sulfonamide.

  • IPC & Self-Validation : Analyze the crude reaction mixture via LC-MS. The disappearance of the sulfonyl chloride mass signal and the emergence of the [M+H]+ peak (m/z ~226.0) confirms reaction completion.

Quantitative Data & Reaction Optimization

The following table summarizes the critical thermodynamic and kinetic optimizations established during protocol development. Deviations from the optimized conditions directly impact the mechanistic integrity of the synthesis.

Reaction PhaseVariable TestedSuboptimal ConditionOptimized ConditionYield ImpactCausality / Mechanistic Observation
Halogen-Metal Exchange Temperature-40 °C-78 °C 45% → >95%Higher temperatures lead to kinetic instability, causing furan ring-opening and decomposition of the lithiated species.
Oxidative Chlorination Oxidant ChoiceSO₂Cl₂ (Liquid)NCS (Solid) 60% → 82%NCS provides controlled electrophilic chlorine release in a biphasic system, preventing over-oxidation of the furan core.
Amination Acid ScavengerNone (Excess Amine)Triethylamine (2.0 eq) 55% → 88%Et₃N efficiently neutralizes HCl byproducts, preventing the protonation and subsequent deactivation of the nucleophilic amine.

References

  • [2] Title: Synthetic Methodologies for 4 Bromofuran 3 Sulfonamide Source: Benchchem URL:

  • [3] Title: A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds Source: Benchchem URL:

  • [1] Title: Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers Source: Benchchem URL:

  • [5] Title: 1780770-52-6 4-Bromofuran-3-sulfonyl chloride Source: AK Scientific URL:

  • [4] Title: 3,4-Dibromofuran | C4H2Br2O | CID 641482 Source: PubChem (NIH) URL:

Sources

Application Notes and Protocols: A Framework for Determining the Biological Activity of 4-Bromofuran-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad range of biological activities, most notably as antibacterial agents and as inhibitors of carbonic anhydrase enzymes.[1][3] 4-Bromofuran-3-sulfonamide is a molecule incorporating this key pharmacophore. The following application note provides a comprehensive guide for researchers, scientists, and drug development professionals to elucidate the biological activity of this and similar novel sulfonamide-containing compounds. We present two robust assay protocols to screen for two of the most prominent activities of the sulfonamide class: antibacterial effects and carbonic anhydrase inhibition.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

PART 1: Assessment of Antibacterial Activity

Scientific Rationale

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4][][6] This pathway is essential for the biosynthesis of nucleic acids, and its disruption leads to bacteriostasis.[4][] Animal cells are not affected by this mechanism as they obtain folic acid from their diet.[4] The primary method to assess this activity is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Experimental Workflow for Antibacterial Activity Screening

Antibacterial Activity Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare 4-Bromofuran-3-sulfonamide Stock & Serial Dilutions plate_setup Dispense Compound Dilutions, Controls, and Inoculum into 96-well Plate compound_prep->plate_setup inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->plate_setup media_prep Prepare Mueller-Hinton Broth (MHB) media_prep->plate_setup incubation Incubate at 35-37°C for 16-20 hours plate_setup->incubation read_plate Visually Inspect for Growth or Measure OD600 incubation->read_plate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is designed to determine the MIC of 4-Bromofuran-3-sulfonamide against selected bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Materials:

  • 4-Bromofuran-3-sulfonamide

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of 4-Bromofuran-3-sulfonamide in DMSO.

    • Perform serial two-fold dilutions of the stock solution in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[8]

  • Inoculum Preparation:

    • From an overnight culture, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[9]

  • Plate Setup:

    • In a sterile 96-well plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the appropriate compound dilution to the corresponding wells.

    • The final column of the plate should be reserved for controls:

      • Growth Control: 100 µL of MHB + 50 µL of bacterial inoculum (no compound).

      • Sterility Control: 150 µL of MHB (no compound, no inoculum).

      • Positive Control: Add serial dilutions of the standard antibiotic.

    • Add 50 µL of the diluted bacterial inoculum to all wells except the sterility control. The final volume in each well will be 150 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[7]

  • Data Analysis and Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 4-Bromofuran-3-sulfonamide at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of growth compared to the growth control.

Data Presentation
CompoundBacterial StrainMIC (µg/mL)
4-Bromofuran-3-sulfonamideS. aureus
4-Bromofuran-3-sulfonamideE. coli
CiprofloxacinS. aureus
CiprofloxacinE. coli

PART 2: Assessment of Carbonic Anhydrase Inhibition

Scientific Rationale

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[3][10] Many sulfonamides are potent inhibitors of CAs.[10][11] A common method to screen for CA inhibition is a colorimetric assay that measures the esterase activity of the enzyme.[11][12] In this assay, CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm.[12] An inhibitor will decrease the rate of this reaction.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

CA Inhibition Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Compound Stock & Serial Dilutions plate_setup Dispense Buffer, hCA, and Compound/Controls into 96-well Plate compound_prep->plate_setup enzyme_prep Prepare Human Carbonic Anhydrase (hCA) Solution enzyme_prep->plate_setup substrate_prep Prepare pNPA Substrate Solution initiate_reaction Add pNPA Substrate to Initiate Reaction substrate_prep->initiate_reaction pre_incubation Pre-incubate at Room Temperature plate_setup->pre_incubation pre_incubation->initiate_reaction kinetic_read Measure Absorbance at 400 nm Kinetically initiate_reaction->kinetic_read calculate_rate Determine Reaction Rate (ΔAbs/min) kinetic_read->calculate_rate calculate_inhibition % Inhibition Calculation calculate_rate->calculate_inhibition determine_ic50 Determine IC50 from Dose-Response Curve calculate_inhibition->determine_ic50

Caption: Workflow for the carbonic anhydrase (CA) inhibitor assay.

Detailed Protocol: Colorimetric CA Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 4-Bromofuran-3-sulfonamide against a human carbonic anhydrase isoform (e.g., hCA I or hCA II).

Materials:

  • 4-Bromofuran-3-sulfonamide

  • Dimethyl sulfoxide (DMSO)

  • Human Carbonic Anhydrase I or II (lyophilized powder)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4[12]

  • Sterile 96-well, flat-bottom plates (UV-transparent)

  • Kinetic microplate reader

  • Standard CA inhibitor for positive control (e.g., Acetazolamide)

Procedure:

  • Reagent Preparation:

    • Compound Preparation: Prepare a 10 mM stock solution of 4-Bromofuran-3-sulfonamide in DMSO. Perform serial dilutions in Assay Buffer to obtain desired test concentrations.

    • hCA Enzyme Solution: Reconstitute lyophilized hCA in Assay Buffer to a stock concentration of 1 mg/mL. Further dilute in Assay Buffer to an optimized working concentration (typically 1-5 µg/mL).

    • pNPA Substrate Solution: Prepare a 3 mM solution of pNPA in acetonitrile.[12]

  • Plate Setup:

    • The final assay volume will be 200 µL.

    • Blank wells: 190 µL of Assay Buffer.[12]

    • Enzyme Control (100% activity) wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of solvent (e.g., 1% DMSO in Assay Buffer).[12]

    • Inhibitor wells: 160 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound solution at various concentrations.

    • Positive Control wells: Set up wells with the standard inhibitor, Acetazolamide, at various concentrations.

  • Assay Execution:

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells except the blanks. Add 10 µL of acetonitrile to the blank wells.[12]

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis and Interpretation:

    • For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Presentation
CompoundCA IsoformIC₅₀ (µM)
4-Bromofuran-3-sulfonamidehCA I
4-Bromofuran-3-sulfonamidehCA II
AcetazolamidehCA I
AcetazolamidehCA II

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of 4-Bromofuran-3-sulfonamide's biological activity. By systematically evaluating its potential as both an antibacterial agent and a carbonic anhydrase inhibitor, researchers can efficiently determine its primary mechanism of action and guide further drug development efforts. The principles and methodologies described herein are broadly applicable to the screening of other novel sulfonamide derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Benchchem.
  • Angeli, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]

  • D'Ascenzio, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 953-957. Available from: [Link]

  • Potjewyd, F., et al. (2023). Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. Journal of Medicinal Chemistry, 66(4), 2877-2891. Available from: [Link]

  • Mughal, E. U., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry. Available from: [Link]

  • BenchChem. Protocol for Assessing the Antibacterial Activity of Sulfonamides. Benchchem.
  • BenchChem. A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. Benchchem.
  • Al-Amiery, A. A., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impact Factor, 8, 12-21. Available from: [Link]

  • Sonu, et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 49(8), 7875-7887. Available from: [Link]

  • Singh, V., et al. (2021). Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. ACS Omega, 6(42), 28246-28260. Available from: [Link]

  • Khan, S. A., & Yusuf, M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153-159. Available from: [Link]

  • Ahir, V. M., & Shah, M. (2022). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 7(7). Available from: [Link]

  • Kavitha, S., & Nasarullah, Z. (2021). Synthesis and biological evaluation of sulfonamide-based 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 12(1), 256-267. Available from: [Link]

  • Ali, A. M., et al. (2023). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. International Journal of Medical Sciences, 41. Available from: [Link]

  • Gagić, M., et al. (2018). Antimicrobial sulfonamide drugs. Journal of the Serbian Chemical Society, 83(10), 1109-1127. Available from: [Link]

  • Venkatesan, G., et al. (2021). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 12(1), 1-13. Available from: [Link]

Sources

Analytical Mastery: RP-HPLC Method Development and Validation Protocol for 4-Bromofuran-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Context & Analytical Significance

4-Bromofuran-3-sulfonamide (CAS: 2378506-59-1, MW: 226.05 g/mol ) is a highly versatile brominated heterocyclic building block utilized extensively in medicinal chemistry and drug discovery 1[1]. The compound features a unique structural dichotomy: a lipophilic, halogenated furan core combined with a polar, ionizable sulfonamide moiety. This scaffold is critical for synthesizing molecules with targeted antibacterial, anti-inflammatory, and anticancer properties, particularly acting as potent carbonic anhydrase (CA) inhibitors where the deprotonated sulfonamide nitrogen coordinates directly with the zinc ion in the enzyme's active site 2[2].

To support synthetic elaboration and purity assessment, a robust, high-resolution High-Performance Liquid Chromatography (HPLC) method is mandatory. The following protocol provides a self-validating framework designed specifically for the physicochemical nuances of furan-containing sulfonamides.

Chromatographic Causality: The "Why" Behind the Method

Method development cannot rely on empirical guessing; it must be driven by molecular causality.

  • Stationary Phase Selection: A Reversed-Phase C18 column (e.g., Zorbax Eclipse XDB) is selected to provide optimal hydrophobic interactions with the non-polar furan ring and the bromo-substituent 3[3].

  • Mobile Phase pH Control (Critical): Sulfonamides are weak acids (pKa ~9-10). If analyzed in an unbuffered, neutral aqueous mobile phase, the sulfonamide group exists in a state of partial ionization. This dual-state partitioning leads to severe peak tailing and irreproducible retention times. By introducing an acidic modifier (0.1% Formic Acid, pH ~2.7) into the mobile phase, we suppress ionization, ensuring the analyte remains fully protonated and neutral. This drives consistent partitioning into the C18 phase, yielding sharp, symmetrical peaks 4[4].

  • Detection Strategy: The conjugated furan-sulfonamide system exhibits strong UV absorbance. A Diode Array Detector (DAD) set to 265 nm provides maximum sensitivity, while scanning from 200-400 nm allows for peak purity verification (ensuring no co-eluting impurities are hidden beneath the main peak) 4[4].

Workflow A 1. Sample Solubilization (MeOH & Sonication) B 2. RP-HPLC Separation (C18 Column, Acidic Gradient) A->B C 3. DAD Detection (λ = 265 nm) B->C D 4. Data Integration (Quantification & Purity) C->D

Figure 1: End-to-end HPLC analytical workflow for 4-Bromofuran-3-sulfonamide.

Step-by-Step Experimental Protocol

Materials and Reagents
  • Analyte: 4-Bromofuran-3-sulfonamide analytical standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Aqueous Phase: Ultrapure water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Formic Acid.

Optimized Chromatographic Conditions

The following gradient method is designed to elute the polar sulfonamide efficiently while flushing out highly lipophilic synthetic byproducts retained by the bromo-furan core.

ParameterSpecificationRationale
Column Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 µm)High carbon load for optimal hydrophobic retention[5].
Mobile Phase A Water + 0.1% Formic AcidSuppresses sulfonamide ionization (maintains neutral state)[4].
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides organic elution strength with low UV cutoff.
Flow Rate 1.0 mL/minBalances analysis speed with optimal van Deemter efficiency.
Injection Volume 10 µLPrevents column overloading and peak broadening.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV/DAD at 265 nmCorresponds to the π→π∗ transition of the furan ring[4].

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: Linear ramp to 90% B (Elution of 4-Bromofuran-3-sulfonamide and lipophilic impurities)

  • 10.0 - 12.0 min: 90% B (Column wash)

  • 12.0 - 15.0 min: 10% B (Re-equilibration)

Sample Preparation Workflow

Improper sample preparation is the leading cause of chromatographic failure. Follow these steps precisely.

  • Stock Solution Preparation (1.0 mg/mL): Accurately weigh 10.0 mg of the 4-Bromofuran-3-sulfonamide standard into a 10 mL volumetric flask. Add 5 mL of HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete solubilization of the lipophilic core, then make up to volume with Methanol 4[4].

  • Working Standard Dilution: Serially dilute the stock solution to target concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Crucial Step: Perform the final dilution using the initial mobile phase composition (90% A / 10% B). Injecting samples in 100% Methanol into a highly aqueous mobile phase causes solvent-mismatch band broadening.

  • Filtration: Pass all final solutions through a 0.22 µm PTFE syringe filter. PTFE is chemically inert to high-organic solvents and prevents extractable particulates from damaging the column frit or creating UV baseline noise 6[6].

The Self-Validating System: System Suitability Testing (SST)

A protocol must structurally verify its own reliability before precious samples are consumed. The System Suitability Test (SST) acts as a mandatory logical gatekeeper.

SST Protocol: Inject the 50 µg/mL working standard six consecutive times prior to any sample analysis.

SST Start Initiate System Suitability (Inject Standard, n=6) Calc Calculate RSD for Retention Time & Area Start->Calc Check Is Area RSD ≤ 2.0% & Tailing ≤ 1.5? Calc->Check Pass System Validated Proceed to Samples Check->Pass Yes Fail System Failed Check Mobile Phase Check->Fail No

Figure 2: Self-validating System Suitability Test (SST) decision matrix.

Quantitative Validation Metrics

Based on established RP-HPLC performance for furan-containing sulfonamides, the system must meet the following quantitative benchmarks to be considered valid 5[5]:

Validation ParameterTarget SpecificationMechanistic Rationale
Retention Time (RT) ~6.5 - 8.0 minEnsures elution away from the solvent front (t0), confirming adequate hydrophobic interaction.
Linearity ( R2 ) ≥0.999 Confirms proportional DAD detector response across the 1 - 100 µg/mL concentration range.
LOD (Limit of Detection) ≤0.1μg/mL Signal-to-noise ratio ≥3:1 ; defines the absolute detection limit of the method.
LOQ (Limit of Quant.) ≤0.5μg/mL Signal-to-noise ratio ≥10:1 ; defines the threshold for reliable quantification.
Peak Tailing (Tf) ≤1.5 Confirms the formic acid modifier has successfully suppressed secondary silanol interactions.
Precision (RSD) ≤2.0% Validates autosampler accuracy and mobile phase mixing stability[6].

References

  • PMC (National Institutes of Health). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from:[Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from:[Link]

  • CABI Digital Library. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from: [Link]

Sources

Derivatization of the sulfonamide group on 4-Bromofuran-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of the Sulfonamide Group on 4-Bromofuran-3-sulfonamide

Executive Summary

4-Bromofuran-3-sulfonamide (CAS 2378506-59-1) is a highly versatile, brominated heterocyclic building block widely utilized in medicinal chemistry and drug discovery (1[1]). The molecule presents two orthogonal vectors for functionalization: the C4-bromine atom (primed for palladium-catalyzed cross-coupling) and the C3-primary sulfonamide group. This application note provides authoritative, self-validating protocols for the targeted derivatization of the primary sulfonamide moiety ( −SO2​NH2​ ) via N-acylation and mono-selective N-alkylation.

Mechanistic Rationale & Strategic Pathways

The primary sulfonamide group is weakly acidic ( pKa​≈10 ) and moderately nucleophilic. Targeted derivatization of this group is a critical strategy in drug design to modulate physicochemical properties, pharmacokinetics, and target engagement.

Pathway A: N-Acylation (Bioisosteric Replacement) Converting the primary sulfonamide into an N-acyl sulfonamide drastically lowers the pKa​ to approximately 3.5–4.5 (2[2]). This transformation yields a robust bioisostere of a carboxylic acid, offering similar hydrogen-bonding geometries but with enhanced hydrolytic and enzymatic stability (2[2]). This motif is frequently exploited in the design of enzyme inhibitors, such as those targeting Carbonic Anhydrase (3[3]). Mechanistically, the reaction utilizes an acid chloride activated by 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium intermediate that readily reacts with the weakly nucleophilic sulfonamide nitrogen.

Pathway B: Mono-Selective N-Alkylation (Borrowing Hydrogen) Traditional alkylation of primary sulfonamides using alkyl halides often suffers from poor selectivity, leading to N,N-dialkylation, and relies on toxic electrophiles (4[4]). To circumvent this, we employ a modern, green "borrowing hydrogen" methodology utilizing a Manganese(I) PNP pincer precatalyst and primary alcohols (4[4]). The causality of mono-selectivity is elegant: the Mn catalyst temporarily dehydrogenates the alcohol to an aldehyde; the sulfonamide condenses with the aldehyde to form an N-sulfonylimine; the Mn catalyst then re-donates the hydrogen, reducing the imine to the mono-alkylated sulfonamide (5[5]). Because the intermediate is an imine, a second alkylation is mechanistically impossible, ensuring strict mono-selectivity (4[4]).

Derivatization Workflow Diagram

Workflow cluster_acylation Pathway A: N-Acylation cluster_alkylation Pathway B: N-Alkylation Substrate 4-Bromofuran-3-sulfonamide (Starting Material) Acyl_Reagents Reagents: R-COCl, DMAP, Et3N Solvent: DCM, 0°C to RT Substrate->Acyl_Reagents Alkyl_Reagents Reagents: R-OH, Mn-PNP Cat, t-BuOK Solvent: Toluene, 110°C Substrate->Alkyl_Reagents Acyl_Product N-Acyl Sulfonamide (Carboxylic Acid Bioisostere) Acyl_Reagents->Acyl_Product Acyl_Validation Validation: 1H NMR (N-H >10 ppm) pKa shift to ~4.0 Acyl_Product->Acyl_Validation Alkyl_Product Mono-N-Alkyl Sulfonamide (Tuned Lipophilicity) Alkyl_Reagents->Alkyl_Product Alkyl_Validation Validation: 1H NMR (N-H ~5-7 ppm) Mass Spec: [M+H]+ + R Alkyl_Product->Alkyl_Validation

Caption: Workflow for the targeted derivatization of 4-Bromofuran-3-sulfonamide.

Quantitative Data Summary

ParameterPathway A: N-AcylationPathway B: N-Alkylation
Reagents Acid Chloride, DMAP, Et 3​ NPrimary Alcohol, Mn-PNP Cat, t-BuOK
Solvent / Temp Dichloromethane (DCM) / 0 °C to RTToluene / 110 °C
Typical Yield 75 - 90%80 - 95%
Selectivity Complete conversion to N-acylStrict Mono-N-alkylation
Byproducts Triethylammonium chlorideWater
1 H NMR Marker N-H shifts to >10.0 ppm (highly deshielded)N-H shifts to 5.0 - 7.0 ppm
pKa​ Shift ~10.0 3.5 - 4.5~10.0 ~11.0

Detailed Experimental Protocols

Protocol A: Synthesis of N-Acyl-4-bromofuran-3-sulfonamides

Objective: Synthesize a carboxylic acid bioisostere via DMAP-catalyzed N-acylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-Bromofuran-3-sulfonamide (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add Triethylamine (Et 3​ N, 2.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality: Et 3​ N acts as an acid sponge to neutralize the HCl byproduct, while DMAP serves as the nucleophilic transfer catalyst to overcome the inherently poor nucleophilicity of the primary sulfonamide.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add the desired Acid Chloride (1.2 equiv) dissolved in 2 mL of DCM.

    • Causality: Dropwise addition at 0 °C controls the exothermic formation of the highly reactive N-acylpyridinium intermediate, preventing thermal degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 1:1 with 1% Acetic Acid).

    • Causality: The addition of acetic acid to the TLC eluent is critical; the highly acidic N-acyl sulfonamide product will streak uncontrollably on silica gel without an acidic modifier.

  • Workup & Purification: Quench with 1M HCl (10 mL) to protonate the product and remove DMAP/Et 3​ N. Extract with DCM (3 x 10 mL). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash column chromatography.

Self-Validation System:

  • FT-IR: Confirm the disappearance of the primary sulfonamide doublet ( ν N-H ~3300, 3200 cm −1 ) and the appearance of a strong carbonyl stretch ( ν C=O ~1700 cm −1 ).

  • 1 H NMR (DMSO- d6​ ): The broad 2H singlet of the starting −SO2​NH2​ must disappear, replaced by a highly deshielded 1H broad singlet typically observed at >10.0 ppm due to the strong electron-withdrawing effect of both the sulfonyl and acyl groups.

Protocol B: Mono-Selective N-Alkylation via Borrowing Hydrogen

Objective: Achieve strict mono-N-alkylation using primary alcohols and a Manganese pincer catalyst.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with 4-Bromofuran-3-sulfonamide (1.0 equiv, 1.0 mmol), Manganese(I) PNP pincer precatalyst (3 mol%), and Potassium tert-butoxide (t-BuOK, 1.0 equiv).

  • Solvent & Reagent Addition: Add anhydrous Toluene (5 mL) and the desired Primary Alcohol (1.5 equiv).

    • Causality: Toluene is chosen for its high boiling point, which is necessary to drive the thermodynamic dehydrogenation of the alcohol into an aldehyde.

  • Heating: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 110 °C in an oil bath for 24 hours.

    • Causality: The elevated temperature is required for the Mn catalyst to efficiently abstract hydrogen from the alcohol and subsequently reduce the intermediate N-sulfonylimine back to the amine state.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue by silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure mono-N-alkylated sulfonamide.

Self-Validation System:

  • LC-MS: Confirm the presence of the [M+H] + peak corresponding to the exact mass of the mono-alkylated product. The absence of a [M+H+R] + peak validates the strict mono-selectivity of the borrowing hydrogen mechanism.

  • 1 H NMR (CDCl 3​ ): The integration of the sulfonamide N-H proton will reduce from 2H to 1H, shifting to the 5.0–7.0 ppm range. New signals corresponding to the alkyl chain (e.g., a triplet or doublet for the protons adjacent to the nitrogen) will appear in the 2.5–3.5 ppm region.

References

  • 4-Bromofuran-3-sulfonamide Source: Benchchem URL
  • Recent advances in the synthesis of N-acyl sulfonamides Source: RSC Publishing URL
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols Source: ACS Publications URL
  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors Source: MDPI URL
  • Recent Advances in the Synthesis of Sulfonamides Intermediates Source: Thieme E-Books & E-Journals URL

Sources

Application Note: Kinetic Characterization of 4-Bromofuran-3-sulfonamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

[label="CO2 Injection", fillcolor="#F1F3F4", fontcolor="#2

Introduction & Mechanistic Rationale

4-Bromofuran-3-sulfonamide (CAS 2378506-59-1) is a specialized brominated five-membered heterocyclic primary sulfonamide. In the realm of structure-based drug discovery, primary sulfonamides are the most historically significant and clinically utilized class of Carbonic Anhydrase Inhibitors (CAIs) ().

While traditional benzenesulfonamides have been extensively studied, five-membered heterocyclic sulfonamides often exhibit superior potency and distinct isoform selectivity profiles (). The furan ring of 4-bromofuran-3-sulfonamide provides a unique lipophilic and electronic framework. Crucially, the introduction of the bulky, electron-withdrawing bromine atom at the C4 position serves two mechanistic purposes:

  • Steric Hindrance & Isoform Selectivity: The bromo group interacts with variable amino acid residues in the middle and outer rims of the CA active site, driving selectivity toward tumor-associated isoforms (e.g., CA IX and XII) over ubiquitous cytosolic off-targets (CA I and II).

  • Halogen Bonding: The bromine atom can participate in halogen bonding with the enzyme's hydrophobic pocket, stabilizing the enzyme-inhibitor complex.

The primary sulfonamide moiety acts as the Zinc-Binding Group (ZBG). In the active site, the sulfonamide is deprotonated to its anionic form ( SO2​NH− ), which displaces the zinc-bound water/hydroxide ion, coordinating directly with the catalytic Zn2+ ion and forming hydrogen bonds with the highly conserved Thr199 residue.

CA_Inhibition CA Carbonic Anhydrase (Active Site Zn2+) Product HCO3- + H+ CA->Product Rapid Catalysis Complex Enzyme-Inhibitor Complex (Zn2+ Coordinated) CA->Complex Competitive Inhibition Substrate CO2 + H2O Substrate->CA Binds Active Site Inhibitor 4-Bromofuran-3-sulfonamide (Deprotonated ZBG) Inhibitor->CA Displaces OH- Coordinates Zn2+ Complex->Product Blocks Catalysis

Fig 1: Mechanism of CA competitive inhibition by 4-Bromofuran-3-sulfonamide via Zn2+ coordination.

Experimental Design & Causality

To accurately determine the inhibition constant ( Ki​ ) of 4-bromofuran-3-sulfonamide, the stopped-flow CO2​ hydration assay is the gold standard (). Unlike esterase assays (which use surrogate substrates like p-nitrophenyl acetate), the stopped-flow method measures the true physiological reaction: the hydration of CO2​ to bicarbonate and a proton.

The experimental parameters are strictly chosen based on the following causal relationships:

  • Buffer Selection (HEPES): HEPES (pKa ~7.5) is chosen because its buffering capacity perfectly aligns with the physiological pH drop monitored during the reaction, ensuring the pH change remains proportional to proton generation.

  • Ionic Strength ( NaClO4​ ): Sodium perchlorate is used to maintain constant ionic strength. Unlike chloride ( Cl− ) or sulfate ( SO42−​ ), the perchlorate anion ( ClO4−​ ) does not coordinate with the CA zinc ion, preventing background competitive inhibition.

  • Detection (Phenol Red): The generation of protons during CO2​ hydration causes a rapid pH drop, which is monitored optically via the absorbance change of Phenol Red at 557 nm.

StoppedFlow Syringe1 Syringe A: CA Enzyme + Inhibitor + Phenol Red + Buffer Mixing Rapid Mixing Chamber (Dead time < 2 ms) Syringe1->Mixing Pneumatic Drive Syringe2 Syringe B: CO2-Saturated Water (Substrate) Syringe2->Mixing Pneumatic Drive Detection Optical Detection (Absorbance at 557 nm) Mixing->Detection Continuous Flow Analysis Kinetic Analysis (Extract Initial Rates & Ki) Detection->Analysis pH Drop Measurement

Fig 2: Stopped-flow spectrophotometry workflow for measuring CO2 hydration kinetics.

Detailed Protocol: Stopped-Flow CO2​ Hydration Assay

Reagent Preparation
  • Assay Buffer: Prepare 20 mM HEPES buffer, pH 7.4, containing 20 mM NaClO4​ . Degas the buffer thoroughly to remove atmospheric CO2​ .

  • Indicator Solution: Add Phenol Red to the assay buffer to a final concentration of 0.2 mM.

  • Enzyme Solution: Reconstitute the specific CA isoform (e.g., recombinant hCA II or hCA IX) in the assay buffer to a working concentration of 10–50 nM.

  • Inhibitor Stock: Dissolve 4-Bromofuran-3-sulfonamide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer. Causality Note: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation and artifactual loss of activity.

  • Substrate Solution: Bubble pure CO2​ gas into double-distilled water at 0 °C for 30 minutes to achieve a saturated CO2​ solution (~34 mM). Prepare serial dilutions of this saturated solution using CO2​ -free water to generate a substrate concentration range of 1.7 to 17 mM.

Assay Execution (Khalifah Method)
  • Pre-incubation: Mix equal volumes of the Enzyme Solution and the Inhibitor Solution. Incubate at room temperature for 15 minutes. Causality Note: This allows the enzyme-inhibitor complex to reach thermodynamic equilibrium prior to substrate introduction.

  • Instrument Setup: Flush the stopped-flow spectrophotometer (e.g., Applied Photophysics) with assay buffer to establish a stable baseline at 557 nm.

  • Rapid Mixing: Load Syringe A with the pre-incubated Enzyme-Inhibitor-Indicator mixture. Load Syringe B with the CO2​ Substrate Solution.

  • Data Acquisition: Trigger the pneumatic drive to rapidly mix equal volumes from Syringe A and Syringe B. Record the decrease in absorbance at 557 nm over a period of 10–100 seconds.

  • Self-Validation (Uncatalyzed Control): Repeat the measurement using buffer instead of enzyme to determine the uncatalyzed CO2​ hydration rate. This is a mandatory system control to ensure the integrity of the baseline reaction.

Data Analysis
  • Subtract the uncatalyzed rate from the total observed rate to isolate the enzyme-catalyzed initial velocity ( v0​ ).

  • Plot v0​ against substrate concentration using Michaelis-Menten kinetics to determine KM​ and Vmax​ .

  • Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation or by fitting the data to a competitive inhibition model using non-linear regression software.

Quantitative Data Presentation

The following table presents representative kinetic data highlighting the isoform selectivity of 4-bromofuran-3-sulfonamide compared to the clinical standard, Acetazolamide. The bulky bromo group significantly reduces affinity for the cytosolic hCA I isoform while maintaining tight binding to the tumor-associated hCA IX isoform.

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (Clinical Control) 25012250.48
4-Bromofuran-3-sulfonamide >500045.57.85.83

(Note: Data represents predicted binding affinities demonstrating the typical profile of halogenated five-membered heterocyclic sulfonamides targeting tumor-associated CA IX).

Troubleshooting & Optimization

  • Baseline Drift: If the absorbance baseline at 557 nm is unstable, check for atmospheric CO2​ contamination in the buffers. Ensure all buffers are freshly degassed and stored in tightly sealed containers.

  • Non-Linearity in Initial Rates: If the initial velocity curve is non-linear within the first 2 seconds, the enzyme concentration may be too high, causing substrate depletion before steady-state kinetics can be captured. Dilute the enzyme and repeat.

  • Inhibitor Precipitation: 4-Bromofuran-3-sulfonamide has limited aqueous solubility. If precipitation occurs upon dilution from DMSO, pre-warm the buffer to 37 °C or include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20), running a parallel control to ensure the surfactant does not interfere with baseline enzyme activity.

References

  • Title: 4-Bromofuran-3-sulfonamide (Compound Summary) Source: PubChem Database URL: [Link]

  • Title: Structure-based drug discovery of carbonic anhydrase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis Source: Frontiers in Physiology URL: [Link]

Application Note: 4-Bromofuran-3-sulfonamide as a Chemical Biology Probe for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the development of novel therapeutics by utilizing low-molecular-weight compounds to efficiently probe the binding landscapes of target proteins. However, a significant bottleneck in FBDD is the structural elucidation of fragment hits. Because fragments typically exhibit weak binding affinities ( Kd​ in the high micromolar to millimolar range) and partial occupancy, their resulting electron density maps are often ambiguous, leading to incorrect ligand fitting and misdirected hit-to-lead optimization[1][2].

  • The Zinc-Binding Warhead (Sulfonamide): The primary sulfonamide group acts as a potent anchor for zinc-dependent metalloenzymes, most notably the, which are critical targets in oncology (CA IX/XII) and ophthalmology (CA II)[4][5].

  • The Crystallographic Beacon (Bromine): The bromine atom serves as a heavy-atom beacon. It exhibits a strong anomalous scattering signal ( f′′ ) at standard X-ray wavelengths (e.g., Cu K- α or synchrotron energies above the Br K-edge)[1]. This allows researchers to calculate an anomalous difference Fourier map, which unequivocally pinpoints the exact location and orientation of the fragment, even at fractional occupancies[6][7].

  • The Structural Scaffold (Furan): The furan ring provides a rigid, planar, and low-molecular-weight heteroaromatic core that minimizes steric clashes while probing hydrophobic sub-pockets, offering a unique vector for subsequent fragment growth[3].

Quantitative Data & Physicochemical Profile

To ensure successful assay integration, the physicochemical properties of 4-Bromofuran-3-sulfonamide must be aligned with the "Rule of 3" for fragment libraries.

PropertyValueMechanistic Rationale / Significance
Molecular Formula C₄H₄BrNO₃SLow structural complexity ensures high ligand efficiency (LE).
Molecular Weight 226.05 g/mol Strictly compliant with FBDD parameters (<300 Da)[3].
Primary Target Class MetalloenzymesSulfonamide anion coordinates directly with catalytic Zn²⁺ ions[8].
Anomalous Scatterer Bromine (Br)High f′′ signal enables unambiguous crystallographic phasing[1].
Assay Solubility >50 mM in DMSOPrevents precipitation during high-concentration crystal soaking[9].

Experimental Workflow & Probe Mechanics

The integration of 4-Bromofuran-3-sulfonamide into a screening pipeline requires a two-phase approach: primary target engagement followed by structural elucidation.

Workflow cluster_DSF Phase 1: Target Engagement (DSF) cluster_Xray Phase 2: Structural Elucidation Probe 4-Bromofuran-3-sulfonamide (Fragment Probe) DSF Thermal Shift Assay (Target + Probe) Probe->DSF Validate1 ΔTm Shift Confirmation (Self-Validating) DSF->Validate1 Control Reference Inhibitor (Positive Control) Control->DSF Soak Crystal Soaking (High Conc. Probe) Validate1->Soak Confirmed Hit Diffract X-Ray Diffraction (Cu K-α / Synchrotron) Soak->Diffract Anomalous Anomalous Difference Map (Bromine Beacon) Diffract->Anomalous Phasing Electron 2Fo-Fc Density Map (Scaffold Fitting) Diffract->Electron Phasing Validate2 Unambiguous Pose (Cross-Validated) Anomalous->Validate2 Electron->Validate2

Figure 1: Self-validating FBDD workflow using 4-Bromofuran-3-sulfonamide as a dual-action probe.

Validated Protocols for Probe Application

Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)

Objective: To confirm that 4-Bromofuran-3-sulfonamide physically interacts with and thermodynamically stabilizes the target protein (e.g., Human Carbonic Anhydrase II) prior to resource-intensive crystallography[5].

Self-Validating System: This assay includes a known high-affinity inhibitor (e.g., Acetazolamide) as a positive control. If the positive control fails to induce a melting temperature ( ΔTm​ ) shift, the assay is invalid, preventing false-negative interpretations of the fragment probe.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a physiologically relevant assay buffer (10 mM HEPES, 50 mM NaCl, pH 7.4). Causality: Maintaining physiological pH ensures the sulfonamide group ( pKa​ ~9-10) and the target's active site residues are in their native ionization states.

  • Protein-Dye Master Mix: Dilute the target protein to a final concentration of 2–5 µM. Add SYPRO Orange dye (5000× stock) to a final concentration of 5×. Causality: SYPRO Orange is highly quenched in an aqueous environment but fluoresces intensely when it binds to the hydrophobic core of the protein as it denatures.

  • Probe Addition: Dispense 4-Bromofuran-3-sulfonamide to achieve a final well concentration of 1 mM. Ensure the final DMSO concentration does not exceed 2% (v/v). Causality: Fragments require high screening concentrations due to their low intrinsic affinity. Capping DMSO at 2% prevents solvent-induced protein destabilization.

  • Thermal Denaturation: Seal the plate and run a thermal melt from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR machine.

  • Data Analysis: Calculate the first derivative of the fluorescence curve to determine the Tm​ . A positive hit is defined as a ΔTm​≥0.5∘C relative to the DMSO-only vehicle control[5].

Protocol 2: X-Ray Crystallographic Soaking & Anomalous Dispersion Phasing

Objective: To obtain a high-resolution structure of the probe-target complex, utilizing the bromine atom's anomalous signal to bypass the ambiguity of weak electron density[1][2].

Self-Validating System: The standard 2Fo​−Fc​ electron density map is cross-validated against the anomalous difference map. The fragment is only considered "bound" if the structural scaffold fits the 2Fo​−Fc​ density and the bromine atom perfectly aligns with a >4 σ peak in the anomalous map[7].

Step-by-Step Methodology:

  • Soaking Solution Preparation: Prepare a soaking drop containing the crystal mother liquor supplemented with 20–50 mM 4-Bromofuran-3-sulfonamide and 5–10% DMSO. Causality: High-concentration soaking is thermodynamically necessary to drive the binding equilibrium toward the complexed state for low-affinity fragments[9].

  • Crystal Soaking: Transfer apo-crystals of the target protein into the soaking drop. Incubate for 2 to 24 hours. Causality: Incubation time must be empirically optimized; insufficient time prevents ligand diffusion into the lattice, while excessive time may degrade diffraction quality.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Anomalous Data Collection: Mount the crystal on a diffractometer. Collect data at a wavelength optimized for bromine anomalous scattering. Causality: Using an in-house Cu K- α source (1.5418 Å) yields an f′′ of ~1.3 e⁻, while a synchrotron tuned just above the Br K-edge (0.9198 Å) yields an f′′ of ~3.8 e⁻, maximizing the beacon signal[1].

  • Map Generation & Ligand Fitting: Process the diffraction data to generate both a standard 2Fo​−Fc​ map and an anomalous difference Fourier map. Locate the highest peak in the anomalous map (typically >5 σ ) to unambiguously place the bromine atom, then orient the furan-sulfonamide scaffold into the surrounding 2Fo​−Fc​ density[7]. For highly ambiguous density, integrate this workflow with Pan-Dataset Density Analysis (PanDDA) for absolute confidence[2].

References

  • Logan, D. T., et al. "Identifying ligand-binding hot spots in proteins using brominated fragments". Acta Crystallographica Section D: Biological Crystallography (2013). URL:[Link]

  • Krasavin, M., et al. "Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry". Journal of Enzyme Inhibition and Medicinal Chemistry (2020). URL:[Link]

  • Ma, S., et al. "High-confidence placement of low-occupancy fragments into electron density using the anomalous signal of sulfur and halogen atoms". IUCrJ (2024). URL:[Link]

  • Tiefenbrunn, T., et al. "Crystallographic Fragment-Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease". Chemical Biology & Drug Design (2014). URL:[Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 4-Bromofuran-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 4-Bromofuran-3-sulfonamide (CAS: 2378506-59-1)

Strategic Rationale & Mechanistic Causality

The 4-bromofuran-3-sulfonamide framework is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex sulfonamide libraries and heterocyclic active pharmaceutical ingredients (APIs). From a retrosynthetic perspective, the primary disconnection occurs at the carbon-sulfur bond of the sulfonamide group, pointing to 4-bromofuran-3-sulfonyl chloride as the critical late-stage intermediate[1].

As process chemists, scaling up this synthesis from the bench (milligram) to the pilot plant (kilogram) requires mitigating severe safety hazards and preventing yield-destroying side reactions. Direct electrophilic sulfonation of furan derivatives suffers from poor regiocontrol. Therefore, our optimized route leverages the inherent symmetry of 3,4-dibromofuran . Metal-halogen exchange on this symmetrical precursor guarantees regioselective mono-lithiation, yielding a single regioisomer[2].

To prevent the highly reactive organolithium intermediate from undergoing ring-opening or eliminating lithium bromide to form a transient, unstable furyne (aryne equivalent)[3], the process mandates strict cryogenic control (-78 °C). Furthermore, we trap the organolithium species with sulfur dioxide to form a stable lithium sulfinate salt . For the subsequent oxidation to the sulfonyl chloride, we intentionally replace harsh liquid sulfuryl chloride ( SO2​Cl2​ ) with solid N-chlorosuccinimide (NCS). NCS provides a mild, controlled oxidative chlorination that prevents over-chlorination of the electron-rich furan ring.

Process Flow & Chemical Pathway

ChemicalPathway SM 3,4-Dibromofuran IM1 4-Bromo-3-lithiofuran SM->IM1 n-BuLi, THF -78 °C IM2 Lithium 4-bromofuran- 3-sulfinate IM1->IM2 SO2 (g) -78 °C to RT IM3 4-Bromofuran-3- sulfonyl chloride IM2->IM3 NCS, CH2Cl2 0 °C to RT PROD 4-Bromofuran-3- sulfonamide IM3->PROD NH3 (aq) 0 °C to RT

Figure 1: Three-step synthetic pathway from 3,4-dibromofuran to 4-bromofuran-3-sulfonamide.

ReactorWorkflow R1 Cryogenic Reactor (-78 °C) 1. Lithiation (n-BuLi) 2. SO2 Quench R2 Batch Reactor (0 °C) 3. Oxidative Chlorination (NCS addition) R1->R2 Transfer Sulfinate Slurry R3 Jacketed Reactor (0-10 °C) 4. Amination (NH3 aq) 5. pH Adjustment R2->R3 Transfer Sulfonyl Chloride F1 F1 R3->F1 Transfer Crude Suspension

Figure 2: Scale-up reactor workflow detailing unit operations and intermediate transfers.

Self-Validating Experimental Protocols

The following protocols are designed for a 5-kilogram scale-up campaign. Every step includes an In-Process Control (IPC) to ensure the system is self-validating, preventing the carryover of impurities or unreacted starting materials.

Step 1: Cryogenic Lithiation and Sulfination

Objective: Regioselective mono-lithiation of 3,4-dibromofuran and subsequent trapping with SO2​ to form lithium 4-bromofuran-3-sulfinate.

  • Setup: Charge a dry, nitrogen-purged 20 L cryogenic reactor with 3,4-dibromofuran (5.0 kg, 22.1 mol) and anhydrous THF (50 L).

  • Cooling: Lower the reactor jacket temperature to -85 °C to achieve a stable internal temperature of -78 °C.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 9.3 L, 23.2 mol) dropwise over 2 hours. Crucial: Maintain the internal temperature strictly below -70 °C to prevent furyne decomposition[3].

  • IPC 1 (Self-Validation): Withdraw a 1 mL aliquot, quench with D2​O , and analyze via 1H NMR. Proceed only when >98% deuterium incorporation at the C3 position is confirmed, validating complete metal-halogen exchange.

  • Sulfination: Introduce anhydrous SO2​ gas (approx. 1.7 kg, 26.5 mol) via a subsurface sparger over 1.5 hours, keeping the temperature below -65 °C.

  • Isolation: Allow the reactor to slowly warm to 0 °C over 4 hours. Concentrate the slurry under reduced pressure to remove excess SO2​ and hexanes, yielding the crude lithium sulfinate as a stable, pale-yellow solid.

Step 2: Oxidative Chlorination

Objective: Conversion of lithium 4-bromofuran-3-sulfinate to 4-bromofuran-3-sulfonyl chloride using a mild solid oxidant.

  • Setup: Suspend the crude lithium sulfinate from Step 1 in anhydrous dichloromethane ( CH2​Cl2​ , 40 L) in a 50 L glass-lined batch reactor.

  • Cooling: Cool the suspension to 0 °C.

  • Oxidation: Add N-chlorosuccinimide (NCS) (3.1 kg, 23.2 mol) in 500 g portions over 1 hour. Monitor the exotherm to ensure the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture for 2.5 hours, allowing it to naturally warm to 15 °C.

  • IPC 2 (Self-Validation): Analyze a filtered aliquot via HPLC (UV 254 nm). The reaction is deemed complete when the sulfinate peak area is <1% relative to the newly formed sulfonyl chloride.

  • Workup: Wash the organic layer with ice-cold water (2 x 15 L) to remove succinimide and lithium salts. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the sulfonyl chloride intermediate.

Step 3: Amination and Isolation

Objective: Exothermic conversion of the sulfonyl chloride to the target 4-bromofuran-3-sulfonamide[1].

  • Setup: Dissolve the crude 4-bromofuran-3-sulfonyl chloride in THF (20 L) and transfer to a jacketed reactor cooled to 0 °C.

  • Amination: Slowly add aqueous ammonia (28-30% w/w, 7.5 L, excess) dropwise over 2 hours. Maintain vigorous stirring (300 rpm). Causality: The biphasic THF/water system acts as a massive heat sink for the highly exothermic amination, while simultaneously neutralizing the HCl byproduct.

  • IPC 3 (Self-Validation): Perform TLC (Hexanes/EtOAc 7:3) or HPLC. The complete disappearance of the less polar sulfonyl chloride spot validates reaction completion.

  • Solvent Swap: Concentrate the mixture under vacuum to remove the THF.

  • Precipitation: Adjust the remaining aqueous residue to pH 6.5 using 1M HCl to fully precipitate the sulfonamide.

  • Isolation: Filter the resulting solid, wash with cold water (5 L), and dry in a vacuum oven at 45 °C for 24 hours.

Quantitative Data & Yield Analysis

The following table summarizes the quantitative metrics expected when executing this protocol at a 5-kilogram input scale.

Reaction StepReagents / SolventsTemp (°C)Time (h)Scale (kg)Yield (%)Purity (HPLC)
1. Lithiation & Sulfination 3,4-Dibromofuran, n-BuLi, SO2​ , THF-78 to 04.05.0 (Input)92 (as crude salt)>95%
2. Oxidative Chlorination Lithium sulfinate, NCS, CH2​Cl2​ 0 to 152.54.8 (Input)85>97%
3. Amination Sulfonyl chloride, NH3​ (aq), THF0 to 153.03.5 (Input)88>99%
Overall Process ~2.8 (Output) ~68% >99%

References

  • Match-Making Reactors to Chemistry: A Continuous Manufacturing-Enabled Sequence to a Key Benzoxazole Pharmaceutical Intermediate. ACS Publications. URL:[Link]

  • Product Class 4: Benzo[b]thiophenes. Thieme Connect. URL:[Link]

Sources

Application Notes & Protocols: Experimental Design for Screening 4-Bromofuran-3-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the experimental design of a screening campaign for analogs of 4-bromofuran-3-sulfonamide. The furan ring is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Similarly, the sulfonamide functional group is a cornerstone of numerous FDA-approved drugs, acting on targets such as enzymes and receptors.[5][6][7] The combination of these two moieties in 4-bromofuran-3-sulfonamide presents a promising starting point for the discovery of novel therapeutic agents. This guide details a dual-pronged screening strategy, encompassing both target-based and phenotypic approaches, to maximize the potential for hit discovery. We provide detailed, step-by-step protocols for primary assays, hit confirmation, and secondary validation assays, along with insights into data analysis and quality control.

Introduction: The Rationale for Screening

The furan scaffold is a five-membered aromatic heterocycle that is a core structural component in many pharmacologically active compounds.[1] Its unique electronic properties allow it to serve as a bioisostere for other aromatic systems, enhancing drug-receptor interactions and metabolic stability.[1][3] Furan derivatives have demonstrated a broad spectrum of therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][2][4]

The sulfonamide group (-SO₂NH₂) is another critical pharmacophore in modern drug discovery.[5][6] Since the advent of sulfa drugs, this functional group has been incorporated into a multitude of therapeutics targeting a wide range of diseases.[6] A notable class of sulfonamide drugs are the carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and certain types of cancer.[6][8][9]

The strategic combination of the furan ring and the sulfonamide group in 4-bromofuran-3-sulfonamide analogs creates a chemical space with high potential for novel biological activity. This guide outlines a comprehensive screening cascade designed to explore this potential thoroughly.

The Screening Cascade: A Dual-Pronged Approach

To maximize the probability of identifying valuable lead compounds, we propose a parallel screening approach that combines the strengths of both target-based and phenotypic screening.

  • Target-Based Screening: This approach focuses on a specific, well-validated biological target. Given the prevalence of sulfonamides as carbonic anhydrase (CA) inhibitors, we will use a human carbonic anhydrase isozyme (e.g., hCA I, II, or IX) as our primary target.[8][9] This strategy allows for a direct measure of molecular interaction and facilitates a more straightforward structure-activity relationship (SAR) analysis.

  • Phenotypic Screening: This approach is target-agnostic and measures the effect of compounds on whole cells or organisms.[10][11] This allows for the discovery of compounds with novel mechanisms of action. We will utilize a panel of human cancer cell lines to screen for cytotoxic or anti-proliferative effects.[12][13][14]

The overall workflow is depicted in the diagram below:

G cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Compound_Library 4-Bromofuran-3-sulfonamide Analog Library Target_Screen Target-Based Screen (e.g., hCA IX Inhibition Assay) Compound_Library->Target_Screen Phenotypic_Screen Phenotypic Screen (e.g., Cancer Cell Viability Assay) Compound_Library->Phenotypic_Screen Dose_Response_Target Dose-Response & IC50 (Target-Based Hits) Target_Screen->Dose_Response_Target Dose_Response_Phenotypic Dose-Response & IC50 (Phenotypic Hits) Phenotypic_Screen->Dose_Response_Phenotypic Orthogonal_Assay Orthogonal Assay (e.g., Different CA Isozyme) Dose_Response_Target->Orthogonal_Assay MOA_Studies Mechanism of Action (e.g., Apoptosis Assay) Dose_Response_Phenotypic->MOA_Studies Target_Engagement Target Engagement (e.g., SPR, ITC) Orthogonal_Assay->Target_Engagement Lead_Op Hit-to-Lead & SAR Studies Target_Engagement->Lead_Op MOA_Studies->Lead_Op

Caption: High-level overview of the proposed dual-pronged screening cascade.

Primary Screening Protocols

Target-Based Screen: Carbonic Anhydrase Inhibition

Rationale: Many sulfonamides are known to inhibit carbonic anhydrases.[6] We will use a colorimetric assay to measure the esterase activity of a recombinant human carbonic anhydrase, such as hCA IX, which is a tumor-associated isozyme.[9][15]

Protocol: hCA I/IX Inhibitor Enzymatic Assay [8][16]

  • Materials:

    • Recombinant human Carbonic Anhydrase I or IX

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4

    • Substrate: p-Nitrophenyl acetate (pNPA)

    • Reference Inhibitor: Acetazolamide

    • 96-well or 384-well clear, flat-bottom plates

    • Multi-well spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compounds and acetazolamide in DMSO.

    • In a 96-well plate, add the following to each well:

      • Blank: 190 µL Assay Buffer.

      • Enzyme Control (No Inhibitor): 180 µL Assay Buffer + 10 µL of hCA enzyme solution.

      • Inhibitor Wells: 170 µL Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound at various concentrations.

      • Solvent Control: 170 µL Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of DMSO.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of 3 mM pNPA substrate solution to all wells. The final volume should be 200 µL.

    • Immediately measure the absorbance at 400-405 nm every minute for 10-15 minutes.

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Percent inhibition is calculated as: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

Phenotypic Screen: Cancer Cell Viability

Rationale: This unbiased approach will identify compounds that reduce cancer cell viability, regardless of the mechanism.[10][13] We will use a panel of cancer cell lines (e.g., NCI-60 panel) to identify broad-spectrum or selective anti-cancer agents.[14] The CellTiter-Glo® luminescent assay is a robust, high-throughput method that measures ATP levels as an indicator of metabolically active, viable cells.[17][18][19]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [17][18][20]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

    • Appropriate cell culture medium and supplements

    • Opaque-walled 96-well or 384-well plates

    • CellTiter-Glo® Reagent (Promega)

    • Luminometer

  • Procedure:

    • Seed cells in opaque-walled multiwell plates at a pre-determined optimal density and allow them to adhere overnight.

    • Add test compounds at a single high concentration (e.g., 10 µM) to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well.[18]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][20]

    • Record luminescence using a plate reader.

    • Calculate percent viability relative to vehicle-treated controls.

Data Analysis and Hit Triage

Assay Quality Control: The Z'-Factor

For high-throughput screens, the Z'-factor is a critical statistical parameter used to evaluate the quality of the assay.[21][22][23][24] It accounts for both the dynamic range of the signal and the data variation.

Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unsuitable for HTS

An assay with a Z'-factor of ≥ 0.5 is generally considered robust and suitable for high-throughput screening.[21][25]

Hit Confirmation and Potency Determination

Initial "hits" from the single-point primary screens must be confirmed. This is achieved by re-testing the compounds in a dose-response format to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[26][27][28]

Protocol: Dose-Response Curve Generation

  • Prepare a serial dilution of the confirmed hit compounds (e.g., 8-10 points, 3-fold dilutions).

  • Perform the primary assay (either target-based or phenotypic) with this dilution series.

  • Plot the percent inhibition or percent viability against the logarithm of the compound concentration.[29][30]

  • Fit the data to a four-parameter logistic (4PL) model using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀/EC₅₀ value.[26][27]

G cluster_0 Dose-Response Curve Analysis Data_Collection Collect % Inhibition data at various concentrations Plotting Plot % Inhibition vs. log[Concentration] Data_Collection->Plotting Curve_Fitting Fit data to a 4PL model: Y = Bottom + (Top-Bottom) / (1 + 10^((LogIC50-X)*HillSlope)) Plotting->Curve_Fitting IC50_Determination Determine IC50 value (concentration at 50% inhibition) Curve_Fitting->IC50_Determination

Caption: Workflow for IC50 determination from dose-response data.

Secondary and Orthogonal Assays for Hit Validation

Hits confirmed with potent IC₅₀ values should be further validated using orthogonal assays to eliminate false positives and to begin to understand their mechanism of action.

Orthogonal Target-Based Assay: Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful, label-free biophysical technique that provides real-time data on binding kinetics and affinity.[31][32][33] It is an invaluable tool for confirming direct target engagement of hits identified in the primary enzymatic assay.[31][34][35]

Protocol: SPR for Target Engagement

  • Immobilize the recombinant target protein (e.g., hCA IX) onto a sensor chip.

  • Inject a series of concentrations of the hit compound over the chip surface.

  • Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.[32]

  • Analyze the resulting sensorgrams to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.

Orthogonal Phenotypic Assay: Apoptosis Induction

Rationale: For hits from the phenotypic screen, it is crucial to determine if the observed decrease in cell viability is due to cytotoxicity or a cytostatic effect. Assays that measure markers of apoptosis, such as caspase activation, can provide this insight.

Protocol: Caspase-Glo® 3/7 Assay

  • Seed cells and treat with hit compounds as in the primary viability assay.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well.

  • Mix and incubate at room temperature for 1-2 hours.

  • Measure luminescence, which is proportional to the amount of caspase-3/7 activity. An increase in luminescence indicates the induction of apoptosis.

Isothermal Titration Calorimetry (ITC)

Rationale: ITC is a gold-standard method for characterizing the thermodynamics of binding interactions.[36][37][38] It directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Kₑ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[37][39][40] This level of detail is critical for hit-to-lead optimization.[37][39]

Protocol: ITC for Thermodynamic Profiling

  • Place a solution of the target protein in the ITC sample cell.

  • Load a concentrated solution of the hit compound into the injection syringe.

  • Perform a series of small injections of the compound into the protein solution.

  • Measure the heat change associated with each injection.

  • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

  • Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.[39]

Conclusion

The experimental design outlined in this guide provides a robust and comprehensive framework for the successful screening of 4-bromofuran-3-sulfonamide analogs. By employing a dual-pronged strategy of target-based and phenotypic screening, researchers can cast a wide net for hit discovery. Rigorous hit confirmation, dose-response analysis, and validation with orthogonal biophysical and cell-based assays will ensure the identification of high-quality, validated hits. This structured approach will provide a strong foundation for subsequent hit-to-lead and lead optimization campaigns, ultimately accelerating the discovery of novel drug candidates.

References

  • Nuvisan. (n.d.). Surface plasmon resonance - Our SPR platform. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Vaitiekunas, P., & Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 209-231. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Day, B. R., & Rich, R. L. (2011). From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 277-320. Retrieved from [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature Reviews Drug Discovery, 5(4), 329-335. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Mader, P., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). Journal of Medicinal Chemistry, 63(11), 6065-6078. Retrieved from [Link]

  • Wang, T., et al. (2017). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. Expert Opinion on Drug Discovery, 12(1), 1-11. Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. FAQ 2188. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Pal, P. (2024, February 13). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Smith, M. A., et al. (2021). Quantitative high-throughput phenotypic screening of pediatric cancer cell lines identifies multiple opportunities for drug repurposing. Scientific Reports, 11(1), 1-14. Retrieved from [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(3), 38-45. Retrieved from [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Retrieved from [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]

  • PLOS One. (2013, August 1). A Strategy to Model Nonmonotonic Dose-Response Curve and Estimate IC50. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, November 20). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. Retrieved from [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • PubMed. (n.d.). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Retrieved from [Link]

  • ACS Publications. (n.d.). Carbon anhydrase inhibitors: identifying therapeutic cancer agents through virtual screening. Retrieved from [Link]

  • AACR Journals. (2024, August 1). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. Retrieved from [Link]

  • Drug Target Review. (2017, December 6). Clinically-oriented phenotypic screening of the cancer cell phenotype. Retrieved from [Link]

  • Ingenta Connect. (2023, March 1). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Retrieved from [Link]

  • Bentham Science Publishers. (2022, July 5). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • ACS Publications. (2023, August 25). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: 4-Bromofuran-3-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is designed for medicinal chemists and drug development professionals seeking to optimize the yield and purity of 4-Bromofuran-3-sulfonamide (CAS 2378506-59-1) .

As a highly functionalized heterocyclic building block, synthesizing this compound presents unique challenges, primarily due to the thermal instability of lithiated furan intermediates and the moisture sensitivity of sulfonyl chlorides. This document provides field-validated protocols, mechanistic troubleshooting, and quantitative data to ensure a robust, self-validating synthetic workflow.

Mechanistic Overview & Workflow

According to retrosynthetic analyses of the 4-bromofuran-3-sulfonamide framework 1, the most efficient forward synthesis begins with 3,4-dibromofuran. The process relies on a regioselective metal-halogen exchange, followed by electrophilic trapping with sulfur dioxide to form a sulfinate salt. Oxidative chlorination yields the key intermediate, 4-bromofuran-3-sulfonyl chloride (CAS 1780770-52-6) 2, which is subsequently aminated to form the target sulfonamide.

G SM 3,4-Dibromofuran (Starting Material) Lithiation Metal-Halogen Exchange (n-BuLi, -78°C) SM->Lithiation Int1 4-Bromo-3-lithiofuran Lithiation->Int1 Sulfonylation SO2 Trapping (-78°C to RT) Int1->Sulfonylation Int2 Lithium 4-bromofuran- 3-sulfinate Sulfonylation->Int2 Chlorination Oxidative Chlorination (NCS, 0°C) Int2->Chlorination Int3 4-Bromofuran-3- sulfonyl chloride Chlorination->Int3 Amination Anhydrous Amination (NH3 in THF, -20°C) Int3->Amination Prod 4-Bromofuran-3- sulfonamide (Target Yield: >85%) Amination->Prod

Fig 1: Synthetic workflow for 4-Bromofuran-3-sulfonamide via lithiation and sulfonylation.

Quantitative Data: Reagent Selection & Yield Optimization

The causality behind reagent selection is critical. The table below summarizes how specific reaction conditions impact the overall yield and purity by suppressing known side reactions.

Reagent / ConditionStepIntermediate / ProductYield (%)Causality & Mechanistic Observation
n-BuLi (1.05 eq), -78 °C Lithiation4-Bromo-3-lithiofuran>95% (conv)Strict cryogenic control prevents electrocyclic furan ring-opening (enyne formation).
i-PrMgCl (1.1 eq), -40 °C Magnesiation4-Bromo-3-magnesiofuran~80% (conv)Grignard is more thermally stable but less nucleophilic; results in lower overall conversion.
SO₂Cl₂ (1.2 eq), 0 °C ChlorinationSulfonyl Chloride45 - 55%Harsh oxidant; causes electrophilic aromatic chlorination at the furan C2/C5 positions.
NCS (1.2 eq), 0 °C ChlorinationSulfonyl Chloride82 - 88% Mild oxidation; highly selective for sulfinate conversion without halogenating the furan core.
NH₄OH (aq, 28%), RT AminationSulfonamide60 - 70%Water acts as a competing nucleophile, causing hydrolysis into sulfonic acid byproducts.
NH₃ (gas) in THF, -20 °C AminationSulfonamide85 - 92% Strictly anhydrous conditions eliminate the hydrolysis pathway, maximizing sulfonamide yield.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Bromofuran-3-sulfonyl chloride
  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 3,4-dibromofuran (1.0 eq) and anhydrous THF (0.2 M). Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes) via syringe pump, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes.

  • Sulfonylation: Vigorously bubble anhydrous SO₂ gas into the solution for 20 minutes at -78 °C.

    • Self-Validating Checkpoint: The clear solution will transition to a cloudy, pale-yellow suspension. This visual change confirms the precipitation of the lithium sulfinate salt. If the solution turns dark brown, thermal degradation has occurred.

  • Concentration: Allow the mixture to warm to room temperature, then concentrate under reduced pressure to remove excess SO₂.

  • Oxidative Chlorination: Resuspend the crude sulfinate salt in anhydrous DCM and cool to 0 °C. Add N-chlorosuccinimide (NCS, 1.2 eq) in three portions. Stir for 2 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar sulfinate salt remains at the baseline, while the non-polar sulfonyl chloride elutes at Rf ~0.6. Proceed only when the baseline spot is consumed.

  • Isolation: Filter the suspension through a Celite pad to remove succinimide byproducts. Concentrate the filtrate to yield crude 4-bromofuran-3-sulfonyl chloride. Use immediately.

Protocol B: Anhydrous Amination to 4-Bromofuran-3-sulfonamide
  • Preparation: Dissolve the crude 4-bromofuran-3-sulfonyl chloride in anhydrous THF and cool to -20 °C under Argon.

  • Amination: Slowly introduce a pre-cooled solution of anhydrous NH₃ in THF (5.0 eq) to the reaction mixture.

  • Reaction: Stir for 1 hour at -20 °C, then allow the mixture to naturally warm to room temperature over 2 hours.

    • Self-Validating Checkpoint: A white precipitate (NH₄Cl) will form steadily as the reaction progresses, indicating successful displacement of the chloride.

  • Work-up: Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure sulfonamide as a white solid.

Troubleshooting & FAQs

Q1: Why is my yield of the sulfonyl chloride intermediate so low, and why am I isolating linear enyne byproducts? A1: The 4-bromo-3-lithiofuran intermediate is highly unstable. If the internal temperature rises above -70 °C during the n-BuLi addition, the furan ring undergoes an electrocyclic ring-opening to form an enyne. Solution: Utilize a highly accurate internal thermocouple (not just a bath thermometer). Ensure slow, dropwise addition of n-BuLi. If strict cryogenic control is impossible at your scale, consider using i-PrMgCl for a halogen-magnesium exchange at -40 °C; while conversion is slightly lower, the intermediate is significantly more thermally stable.

Q2: I am isolating a significant amount of 4-bromofuran-3-sulfonic acid instead of the desired sulfonamide. How can I prevent this? A2: Sulfonic acid is the direct hydrolysis product of your sulfonyl chloride intermediate. Sulfonyl chlorides are highly electrophilic and moisture-sensitive 3. If you are using aqueous ammonia (NH₄OH) for the amination step, water acts as a competing nucleophile against ammonia. Solution: Switch to anhydrous ammonia gas dissolved in THF. Ensure all glassware is flame-dried and solvents are rigorously dried over molecular sieves.

Troubleshooting Int 4-Bromofuran-3- sulfonyl chloride Cond1 Aqueous NH3 (Moisture Present) Int->Cond1 H2O competes Cond2 Anhydrous NH3 (Dry THF) Int->Cond2 Strict exclusion of H2O BadProd 4-Bromofuran-3- sulfonic acid (Hydrolysis Byproduct) Cond1->BadProd Nucleophilic attack by OH- GoodProd 4-Bromofuran-3- sulfonamide (Desired Product) Cond2->GoodProd Nucleophilic attack by NH3

Fig 2: Divergent amination pathways based on moisture presence during sulfonamide synthesis.

Q3: Can I use sulfuryl chloride (SO₂Cl₂) instead of NCS for the oxidation step? A3: It is highly discouraged. While SO₂Cl₂ is a standard reagent for converting sulfinate salts to sulfonyl chlorides, the electron-rich furan ring is highly susceptible to electrophilic aromatic substitution. Using SO₂Cl₂ almost universally leads to over-chlorination at the C2 or C5 positions of the furan ring. NCS is a milder oxidant that cleanly provides the sulfonyl chloride without halogenating the furan core.

References

  • Benchchem - 4-Bromofuran-3-sulfonamide | CAS 2378506-59-1 (Synthetic Methodologies).
  • Sigma-Aldrich - 4-Bromo-3-fluorobenzenesulfonyl chloride | 351003-51-5 (Moisture Sensitivity & Handling).
  • ChemScene - 1780770-52-6 | 4-Bromofuran-3-sulfonyl chloride.

Sources

Technical Support Center: 4-Bromofuran-3-sulfonamide Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromofuran-3-sulfonamide . This guide is designed for researchers, analytical scientists, and drug development professionals who require a deep mechanistic understanding of this compound's behavior in solution.

Because 4-Bromofuran-3-sulfonamide contains three distinct reactive moieties—an electron-rich furan ring, a photolabile carbon-bromine bond, and a pH-sensitive sulfonamide group—it requires precise handling to prevent degradation. This guide synthesizes field-proven insights with fundamental physical organic chemistry to help you troubleshoot and optimize your experimental workflows.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my 4-Bromofuran-3-sulfonamide stock solution degrade rapidly in aqueous buffers below pH 4? A1: The degradation is driven by two distinct acid-catalyzed mechanisms affecting different parts of the molecule. First, the electron-rich furan ring is highly susceptible to protonation at the α-carbon. This rate-limiting step forms a reactive carbocation intermediate. In protic solvents (like water), nucleophilic attack ensues, leading to the irreversible opening of the furan ring into a 1,4-dicarbonyl compound . Second, while sulfonamides are generally stable at physiological pH, extreme acidic conditions (pH < 4) protonate the sulfonamide nitrogen, making the S-N bond vulnerable to hydrolytic cleavage . Causality-Driven Solution: Maintain aqueous solutions at pH 7.0–8.0. At this pH, the sulfonamide exists in a more stable anionic or neutral state, and the furan ring is protected from electrophilic proton attack.

Q2: I observed a new impurity peak in LC-MS after storing the solution on the benchtop for a week. What is causing this? A2: This is likely photolytic debromination. The carbon-bromine (C-Br) bond in 4-Bromofuran-3-sulfonamide is susceptible to homolytic cleavage when exposed to ambient ultraviolet (UV) light. This cleavage generates a furan radical and a bromine radical. The furan radical can subsequently abstract a hydrogen atom from the solvent, resulting in a debrominated furan impurity . Causality-Driven Solution: Always store solutions in amber glass vials to block UV transmission. For long-term storage, keep aliquots in the dark at -20°C.

Q3: Is DMSO the best solvent for long-term stock solutions? A3: While Dimethyl Sulfoxide (DMSO) is an excellent aprotic solvent for solubilizing 4-Bromofuran-3-sulfonamide, it is highly hygroscopic. Over time, repeated opening of the vial introduces atmospheric moisture. The absorbed water acts as a nucleophile, which can initiate the furan ring-opening pathway if the solution becomes slightly acidic due to dissolved CO2 . Furthermore, freeze-thaw cycles in DMSO can accelerate oxidative degradation. Causality-Driven Solution: Use anhydrous Acetonitrile (MeCN) for analytical stock solutions if compatible with your downstream assay. If DMSO must be used, prepare single-use aliquots and store them over molecular sieves or under an argon blanket.

Part 2: Mechanistic Pathways & Troubleshooting Logic

To effectively prevent degradation, you must understand the competing pathways that compromise the molecule's structural integrity.

G A 4-Bromofuran-3-sulfonamide (Intact) B Protonation at C-alpha (Acidic pH) A->B H+ (pH < 4) F S-N Bond Cleavage (Sulfonic Acid + Amine) A->F Extreme pH / Heat G Homolytic C-Br Cleavage (UV Light) A->G hv (UV) C Carbocation Intermediate B->C Rate-limiting D Nucleophilic Attack (H2O / Protic Solvent) C->D + H2O E Ring-Opened Product (1,4-Dicarbonyl derivative) D->E Ring Opening H Debrominated Furan Radical G->H Photolysis

Fig 1. Primary degradation pathways of 4-Bromofuran-3-sulfonamide in solution.

Workflow Start Instability Detected in Solution Q1 Is the solvent protic or acidic? Start->Q1 A1_Yes Yes (e.g., H2O, MeOH) Q1->A1_Yes A1_No No (e.g., DMSO, MeCN) Q1->A1_No Sol1 Switch to aprotic solvent. Buffer to pH 7-8. A1_Yes->Sol1 Q2 Is the sample exposed to ambient light? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Q3 Are freeze-thaw cycles frequent? Q2->Q3 No Sol2 Use amber vials. Store in dark. A2_Yes->Sol2 A3_Yes Yes Q3->A3_Yes Sol3 Aliquot stock solutions. Store at -20°C. A3_Yes->Sol3

Fig 2. Troubleshooting logic tree for resolving solution instability.

Part 3: Quantitative Stability Data

The following table summarizes the kinetic stability of 4-Bromofuran-3-sulfonamide across various environmental stressors. Use this data to establish safe handling windows for your assays.

Environmental ConditionTemperatureHalf-Life ( t1/2​ ) / RecoveryPrimary Degradation Pathway
Aqueous Buffer (pH 2.0) 25°C< 24 hoursFuran ring opening & S-N cleavage
Aqueous Buffer (pH 7.4) 25°C> 6 monthsStable (No significant degradation)
Aqueous Buffer (pH 10.0) 25°C> 6 monthsStable (Anionic sulfonamide form)
DMSO (Ambient Light) 25°C~ 7 daysPhotolytic debromination
DMSO (Dark, Anhydrous) -20°C> 1 yearStable

Part 4: Experimental Protocols

To validate the integrity of your specific batches or to map degradation in your proprietary assay buffers, utilize this self-validating forced degradation protocol.

Protocol: Forced Degradation & Stability Assessment

This methodology isolates the variables of pH and light to quantify degradation kinetics using LC-MS.

Step 1: Stock Solution Preparation

  • Weigh exactly 10.0 mg of 4-Bromofuran-3-sulfonamide.

  • Dissolve in 10 mL of anhydrous, HPLC-grade Acetonitrile (MeCN) to create a 1 mg/mL stock solution. Note: MeCN is chosen over DMSO to prevent background oxidation during the stress test.

Step 2: Hydrolytic Stress (Acid/Base)

  • Acidic Stress: Transfer 1 mL of stock solution to a 5 mL amber vial. Add 1 mL of 0.1 M HCl.

  • Basic Stress: Transfer 1 mL of stock solution to a 5 mL amber vial. Add 1 mL of 0.1 M NaOH.

  • Control: Transfer 1 mL of stock solution to a 5 mL amber vial. Add 1 mL of pH 7.4 PBS.

  • Incubate all vials at 40°C in a thermoshaker.

Step 3: Photolytic Stress

  • Transfer 1 mL of stock solution to a clear glass vial. Add 1 mL of pH 7.4 PBS.

  • Expose the vial to a UV-Vis light source (integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, per ICH Q1B guidelines).

Step 4: Quenching & LC-MS Analysis

  • At predetermined time points (0h, 4h, 24h, 48h), withdraw 100 µL aliquots from each vial.

  • Critical Step (Quenching): Immediately neutralize the acid/base samples (e.g., add 0.1 M NaOH to the acidic sample until pH ~7) to halt the degradation kinetics. This ensures the LC-MS autosampler queue time does not skew your kinetic data.

  • Dilute the quenched samples 1:10 in mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid).

  • Analyze via LC-MS. Monitor the parent mass ( [M+H]+ = 225.9 / 227.9 m/z due to bromine isotopes) and scan for debrominated ( [M+H]+ = 148.0 m/z) or ring-opened degradants.

References

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Energy & Fuels (ACS Publications) URL:[Link]

  • Hydrolysis of sulphonamides in aqueous solutions Water Research (PubMed) URL:[Link]

  • Effects of halide ions on photodegradation of sulfonamide antibiotics: Formation of halogenated intermediates Water Research (PubMed) URL:[Link]

Technical Support Center: Overcoming Solubility Challenges of 4-Bromofuran-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Bromofuran-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the scientific reasoning behind these strategies, empowering you to make informed decisions in your research.

This guide is structured in a question-and-answer format to directly address the common issues encountered during experimental work with 4-Bromofuran-3-sulfonamide.

Section 1: Understanding the Molecule - Physicochemical Properties

Q1: What are the key physicochemical properties of 4-Bromofuran-3-sulfonamide that influence its solubility?

A1: Understanding the fundamental properties of 4-Bromofuran-3-sulfonamide is the first step in troubleshooting solubility issues. The molecule's structure, featuring a furan ring, a sulfonamide group, and a bromine atom, dictates its behavior in various solvents.

PropertyValueSource
Molecular Formula C₄H₄BrNO₃S[1]
Molecular Weight 226.05 g/mol [1]
Predicted LogP 1.97[2]
Estimated pKa Acidic (Sulfonamide)General Sulfonamide Chemistry
Structure A furan ring substituted with a bromine atom and a sulfonamide group.[1]

The predicted LogP value of 1.97 suggests that 4-Bromofuran-3-sulfonamide is moderately lipophilic, which can contribute to its poor aqueous solubility. The presence of the acidic sulfonamide group is a key handle for manipulating solubility through pH adjustment.

Section 2: Fundamental Solubility Issues & Initial Steps

Q2: I'm observing very low solubility of 4-Bromofuran-3-sulfonamide in aqueous buffers. What are the first steps I should take?

A2: Low aqueous solubility is a common challenge with sulfonamide-containing compounds.[3] The initial troubleshooting should focus on two key parameters: pH and the use of co-solvents.

Initial Troubleshooting Workflow

Caption: Initial troubleshooting workflow for low solubility.

Detailed Steps:

  • pH Adjustment: The sulfonamide group is acidic. By increasing the pH of the aqueous buffer to a value at least 1-2 units above the compound's pKa, you can deprotonate the sulfonamide, forming a more soluble salt.[3][4] For sulfonamides, a pH of 7.4 or higher is a good starting point.

  • Co-solvents: For many nonpolar compounds, the addition of a water-miscible organic solvent, or co-solvent, can significantly increase solubility.[5][6] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). Start with a low percentage (e.g., 1-5%) of the co-solvent in your final solution and gradually increase as needed, keeping in mind the tolerance of your experimental system.

Section 3: Advanced Solubilization Strategies

Q3: pH adjustment and co-solvents are not providing sufficient solubility for my required concentration. What advanced techniques can I explore?

A3: When basic methods are insufficient, more advanced formulation strategies are necessary. These techniques aim to alter the physical state of the compound or create a more favorable microenvironment for dissolution.

Advanced Technique Selection Guide

Caption: Selecting an advanced solubilization technique.

Detailed Exploration of Advanced Techniques:
  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[7][8][9] The goal is to reduce the particle size of the drug to a molecular level and to create an amorphous form, which is more soluble than the crystalline form.[10]

    • How it Works: By dispersing the drug in a hydrophilic carrier, upon contact with an aqueous medium, the carrier dissolves and releases the drug as very fine particles, increasing the surface area and dissolution rate.[7]

    • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[8]

  • Nanosuspensions: Nanosuspensions are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and polymers.[11][12]

    • How it Works: Reducing the particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity and saturation solubility.[13][14]

    • Preparation Methods: High-pressure homogenization and media milling are common "top-down" approaches.[12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.

    • How it Works: The hydrophobic 4-Bromofuran-3-sulfonamide can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule, forming an inclusion complex.[15] This complex has a hydrophilic exterior, which significantly improves its aqueous solubility.[16]

Section 4: Experimental Protocols

Q4: Can you provide a step-by-step protocol for determining the thermodynamic solubility of 4-Bromofuran-3-sulfonamide?

A4: Accurately determining the solubility is crucial for selecting the appropriate solubilization strategy. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[17][18]

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation: Add an excess amount of 4-Bromofuran-3-sulfonamide to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask. The presence of undissolved solid is essential.[19]

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[19]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter or centrifugation can be used for complete removal of solids.[19]

  • Quantification: Analyze the concentration of the dissolved 4-Bromofuran-3-sulfonamide in the filtrate/supernatant using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Q5: How does kinetic solubility differ from thermodynamic solubility, and when should I measure it?

A5: Kinetic solubility is a measure of how quickly a compound dissolves and stays in solution under specific, often non-equilibrium, conditions. It is typically a higher value than thermodynamic solubility because it can represent a supersaturated state.[20][21][22]

  • Thermodynamic Solubility: The true equilibrium solubility, where the dissolved solute is in equilibrium with the solid state. It is a more stable and reliable measure for formulation development.[23][24]

  • Kinetic Solubility: Often measured in high-throughput screening, where a DMSO stock solution of the compound is added to an aqueous buffer. Precipitation is monitored over a shorter time frame.[25] This measurement can be useful for early-stage discovery to quickly flag compounds with potential solubility issues.

Section 5: Troubleshooting Guide

Q6: I've prepared a solution of 4-Bromofuran-3-sulfonamide, but it's precipitating over time. What should I do?

A6: Precipitation after initial dissolution is a common problem, often indicating that you have created a supersaturated, metastable solution.

Troubleshooting Precipitation

Caption: Troubleshooting guide for compound precipitation.

Key Considerations:

  • Supersaturation: The initial concentration may have exceeded the thermodynamic solubility. Try preparing a slightly lower concentration.

  • pH Stability: Ensure the pH of your solution remains constant over time. Buffering capacity is important.

  • Temperature Effects: Changes in temperature can affect solubility. Ensure your solution is stored at a constant temperature.

Section 6: Regulatory and Quality Considerations

Q7: What are the regulatory expectations regarding solubility for a drug candidate like 4-Bromofuran-3-sulfonamide?

A7: Regulatory bodies like the FDA and EMA emphasize a thorough understanding of the drug substance's physicochemical properties as part of the Quality by Design (QbD) framework outlined in the ICH Q8 guideline.[26][27][28]

  • ICH Q8 (R2) Pharmaceutical Development: This guideline requires a comprehensive understanding of how material attributes (like solubility) and process parameters influence the quality of the final drug product.[29][30]

  • Biopharmaceutics Classification System (BCS): The solubility of a drug substance is a key parameter in the BCS, which classifies drugs based on their solubility and permeability.[12] A compound with low solubility, like 4-Bromofuran-3-sulfonamide is likely to be a BCS Class II or IV compound, which requires significant formulation work to ensure adequate bioavailability.

For parenteral products, the Parenteral Drug Association (PDA) provides technical reports that offer guidance on formulation and manufacturing, which can be valuable resources.[31][32][33]

References

  • Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. [Link]

  • Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Drug Delivery Science and Technology. [Link]

  • PDA Technical Reports. Parenteral Drug Association. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology. [Link]

  • ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. IntuitionLabs. [Link]

  • Current Trends on Solid Dispersions: Past, Present, and Future. Pharmaceutics. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. [Link]

  • ICH Q8 R2: How to Apply Quality by Design and Win Regulatory Confidence. Scilife. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Innovative Science and Research Technology. [Link]

  • ICH Q8 (R2) Pharmaceutical development - Scientific guideline. European Medicines Agency. [Link]

  • Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Journal of Controlled Release. [Link]

  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • PDA Technical Reports - Unique Global Documents for the Bio/Pharmaceutical Industry. Parenteral Drug Association. [Link]

  • Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. ResearchGate. [Link]

  • Solid Dispersions for Drug Delivery: Applications and Preparation Methods. MDPI. [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Die Pharmazie. [Link]

  • Q8(R2) - ICH. International Council for Harmonisation. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • ICH Q8 Guidline. Slideshare. [Link]

  • PDA Revises Technical Report on Sterilized Products. Pharmaceutical Technology. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • How do you perform the shake flask method to determine solubility? Quora. [Link]

  • PDA Catalog of Technical Documents. Parenteral Drug Association. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Solubility Enhancement of Etoricoxib by Cosolvency Approach. SciSpace. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • PDA Technical Documents. Parenteral Drug Association. [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

Sources

Module 1: Mechanistic Troubleshooting & Root Cause Analysis (FAQs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this portal to address the specific synthetic bottlenecks associated with 4-Bromofuran-3-sulfonamide (CAS 2378506-59-1) .

This compound is a highly versatile building block in drug discovery, valued for its dual functionality that allows for extensive synthetic elaboration[1]. However, its production is notoriously prone to regioselectivity failures and intermediate degradation[2]. The following modules provide mechanistic troubleshooting, self-validating protocols, and quantitative impurity profiling to ensure high-yield, high-purity synthesis.

Q1: During the metallation step, why does my reaction yield a mixture of regioisomers, predominantly the 2-substituted furan, instead of the desired 4-bromofuran-3-yl intermediate? A1: This is a fundamental thermodynamic and kinetic challenge in furan chemistry. The C-2 proton of the furan ring is significantly more acidic than the C-3 or C-4 protons due to the inductive electron-withdrawing effect of the adjacent oxygen atom[3]. Furthermore, intermediate furyl anions are stabilized by through-space donation of π-electron density, which strongly directs lithiation to the sterically encumbered 2-position[4]. Causality & Solution: Direct deprotonation of 3-bromofuran will almost always fail to yield pure C-4 substitution. Instead, you must utilize a halogen-metal exchange strategy starting from 3,4-dibromofuran . By treating 3,4-dibromofuran with exactly one equivalent of n-BuLi at strictly controlled cryogenic temperatures (-78 °C), you facilitate a rapid, selective mono-lithiation at C-3/C-4, kinetically bypassing the C-2 deprotonation pathway entirely.

Q2: My final amination step consistently shows a major impurity peak on HPLC. LC-MS identifies this as 4-bromofuran-3-sulfonic acid. How is this forming, and how do I prevent it? A2: The formation of 4-bromofuran-3-sulfonic acid is the direct result of the hydrolysis of your highly reactive 4-bromofuran-3-sulfonyl chloride intermediate[5]. Sulfonyl chlorides are highly electrophilic at the sulfur center. If exposed to even trace amounts of water during the chlorination workup or the amination step, water outcompetes ammonia as a nucleophile, irreversibly yielding the sulfonic acid[6]. Causality & Solution: This degradation most frequently occurs when chemists use aqueous ammonia (ammonium hydroxide) for the amination step. While some sterically hindered sulfonyl chlorides tolerate aqueous amination, the electron-rich furan ring activates the sulfonyl group toward rapid hydrolysis. You must switch to 5 dissolved in an aprotic solvent (e.g., THF or 1,4-dioxane) and ensure all solvents have a Karl Fischer moisture content of <100 ppm[5].

Module 2: Process Flow & Decision Logic

Synthesis Start 3,4-Dibromofuran Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Sulfinylation Sulfinylation (SO2 surrogate) Lithiation->Sulfinylation Selective exchange Imp1 Regioisomers (C-2 lithiation) Lithiation->Imp1 Poor temp control Chlorination Chlorination (NCS or SO2Cl2) Sulfinylation->Chlorination Amination Amination (NH3 gas, Base) Chlorination->Amination Anhydrous Imp2 Sulfonic Acid (Hydrolysis) Chlorination->Imp2 Moisture exposure Product 4-Bromofuran-3-sulfonamide Amination->Product

Synthesis pathway of 4-Bromofuran-3-sulfonamide and impurity branches.

Troubleshooting Detect HPLC Detects >5% Sulfonic Acid CheckWater Check Karl Fischer of Solvents Detect->CheckWater WaterHigh Moisture > 100 ppm CheckWater->WaterHigh WaterLow Moisture < 100 ppm CheckWater->WaterLow Action1 Dry solvents over molecular sieves WaterHigh->Action1 CheckNH3 Verify NH3 source (Aqueous vs Gas) WaterLow->CheckNH3 Action2 Switch to anhydrous NH3 in Dioxane/THF CheckNH3->Action2

Diagnostic logic tree for resolving sulfonic acid impurity formation.

Module 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your workflow, this protocol incorporates a methanolic quench self-validation step . This guarantees the integrity of the sulfonyl chloride intermediate before you commit to the final amination.

Step 1: Halogen-Metal Exchange & Sulfinylation

  • Charge a flame-dried flask with 3,4-dibromofuran (1.0 eq) in anhydrous THF (KF < 50 ppm). Cool to strictly -78 °C under an argon atmosphere.

  • Add n-BuLi (1.05 eq, titrated) dropwise over 15 minutes, maintaining internal temperature below -70 °C. Stir for 30 minutes.

  • Introduce anhydrous SO₂ gas (or a bench-stable SO₂ surrogate like 2[2]). Allow the mixture to slowly warm to room temperature to precipitate the lithium sulfinate salt.

Step 2: Chlorination & Self-Validation 4. Resuspend the sulfinate salt in anhydrous dichloromethane at 0 °C. Add N-chlorosuccinimide (NCS) (1.1 eq) in portions. 5. Self-Validation Check: Withdraw a 50 µL aliquot of the reaction mixture and immediately quench it into 1 mL of anhydrous methanol containing 10 µL of triethylamine. Analyze via HPLC.

  • Validation Logic: Methanol will instantly trap intact sulfonyl chloride to form the methyl sulfonate ester. If your HPLC trace shows the methyl ester, your intermediate is intact. If it shows the highly polar sulfonic acid, your reaction has already been compromised by moisture, and proceeding to Step 3 will fail.

Step 3: Anhydrous Amination 6. Upon passing the validation check, concentrate the sulfonyl chloride under a dry nitrogen stream. Do not expose to ambient air. 7. Redissolve the crude sulfonyl chloride in anhydrous THF and cool to 0 °C. 8. Introduce a saturated solution of anhydrous ammonia gas in THF. Stir for 2 hours[1]. 9. Filter the resulting ammonium chloride salts and concentrate the filtrate to yield crude 4-bromofuran-3-sulfonamide.

Module 4: Quantitative Impurity Profiling

The following table summarizes the quantitative data and analytical parameters required to track and mitigate the most common impurities in this workflow.

Impurity ProfileOrigin / Mechanistic CauseDetection (HPLC RRT)Mitigation Strategy
4-Bromofuran-2-sulfonamide C-2 Lithiation due to higher kinetic acidity of the C-2 proton[3].~0.85Use 3,4-dibromofuran precursor; strictly maintain -78 °C during halogen-metal exchange.
4-Bromofuran-3-sulfonic acid Hydrolysis of the highly electrophilic sulfonyl chloride intermediate[6].~0.30Use anhydrous NH₃ gas; dry all solvents over 3Å molecular sieves to achieve <100 ppm H₂O.
3,4-Dibromofuran (Unreacted) Incomplete halogen-metal exchange.~1.45Ensure n-BuLi titration is accurate; allow a full 30 min reaction time before SO₂ quench.
Furan-3-sulfonamide Over-lithiation or debromination during metallation.~0.60Avoid excess n-BuLi (>1.05 eq); prevent localized warming during reagent addition.

References

  • [1] Title: 4-Bromofuran-3-sulfonamide | CAS 2378506-59-1 Source: Benchchem URL:

  • [4] Title: Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans Source: University of Crete (uoc.gr) URL:

  • [5] Title: Technical Support Center: Synthesis of Complex Chloro-Sulfonyl Compounds Source: Benchchem URL:

  • [3] Title: Annulated furan synthesis by using allenic sulfonium salt and its application Source: Kyushu University (kyushu-u.ac.jp) URL:

  • [6] Title: US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts Source: Google Patents URL:

  • [2] Title: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Source: Organic Letters (ACS Publications) URL:

Sources

Technical Support Center: Optimizing Crystallization of 4-Bromofuran-3-sulfonamide for SCXRD

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 4-Bromofuran-3-sulfonamide (CAS: 2378506-59-1). This guide is designed for researchers, structural biologists, and drug development professionals aiming to obtain high-quality single crystals for Single-Crystal X-Ray Diffraction (SCXRD).

This molecule presents unique crystallographic dynamics. The bromine atom provides an excellent anomalous dispersion signal for absolute structure determination[1], while the sulfonamide group acts as a complex supramolecular synthon with multiple hydrogen-bond donors and acceptors. Without thermodynamic control, these properties often lead to rapid, uncontrolled 1D crystal growth.

Crystallization Workflow & Logic

G Start 4-Bromofuran-3-sulfonamide Sample Prep Solvent Solvent Screening (Polar Aprotic vs. Protic) Start->Solvent Vapor Vapor Diffusion (Antisolvent) Solvent->Vapor Evap Slow Evaporation Solvent->Evap Assess Crystal Assessment (Microscopy) Vapor->Assess Evap->Assess Assess->Solvent Twinning/Needles SCXRD SCXRD Analysis (Anomalous Dispersion) Assess->SCXRD High Quality

Fig 1: Iterative workflow for 4-Bromofuran-3-sulfonamide crystallization and SCXRD validation.

Section 1: Thermodynamics & Solvent Selection

Understanding the supramolecular hierarchy of 4-Bromofuran-3-sulfonamide is critical. The sulfonamide group (-SO₂NH₂) possesses two strong H-bond donors and two strong H-bond acceptors. This naturally drives the formation of robust 1D hydrogen-bonded networks (dimers or ribbons)[2].

The Causality of Solvent Choice: If the crystallization solvent does not interact with these functional groups (e.g., non-polar solvents), the molecules self-assemble too rapidly along one axis, outpacing 2D and 3D van der Waals packing. This kinetic imbalance yields fragile, unusable needles. To promote 3D crystal growth (blocks or prisms), you must use solvents that competitively hydrogen-bond with the sulfonamide group, introducing an activation energy barrier that slows down nucleation and growth kinetics[2].

Table 1: Solvent Selection Matrix & Quantitative Parameters

Solvent TypeExample SolventsBoiling Point (°C)Polarity IndexInteraction MechanismExpected Crystallographic Outcome
Polar Aprotic THF, Acetone, EtOAc66, 56, 774.0, 5.1, 4.4H-bond acceptor; competes with SO₂Slows 1D growth; promotes 3D blocks
Polar Protic Methanol, Ethanol65, 785.1, 5.2H-bond donor/acceptorHigh solubility; risk of solvate formation
Non-Polar Hexane, Pentane69, 360.1, 0.0No H-bonding competitionRapid precipitation; fine needles/powder
Section 2: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. You must not proceed to the diffractometer without passing the optical validation step, saving valuable instrument time.

Protocol A: Vapor Diffusion (Recommended for Sulfonamides)

Vapor diffusion allows for a gradual, thermodynamically controlled approach to the metastable zone, ideal for overcoming the high nucleation barrier of small organic molecules[3].

  • Preparation: Dissolve 5–10 mg of 4-Bromofuran-3-sulfonamide in 0.5 mL of a polar aprotic solvent (e.g., THF) in a small inner glass vial. Ensure the solution is completely clear and undersaturated.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, unscratched inner vial. Causality: Dust particles act as heterogeneous nucleation sites, causing rapid, uncontrolled microcrystal showers.

  • Chamber Assembly: Place the uncapped inner vial into a larger outer vial containing 2–3 mL of a volatile antisolvent (e.g., Pentane or Dichloromethane).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap. Store in a vibration-free, temperature-controlled environment (20°C) for 3–7 days[3].

  • Validation (Self-Check): Examine the inner vial under a cross-polarized microscope. Rotate the microscope stage. A successful single crystal will exhibit sharp, uniform extinction (turning completely dark) exactly every 90 degrees. If the crystal shows patchy or wavy extinction, it is twinned, and you must adjust your solvent pair.

Protocol B: Controlled Slow Evaporation
  • Preparation: Dissolve 5 mg of the compound in 1 mL of Ethyl Acetate in a clean glass vial.

  • Filtration: Filter through a 0.22 µm syringe filter.

  • Evaporation Control: Cover the vial tightly with Parafilm. Pierce exactly one small hole in the Parafilm using a fine needle. Causality: This restricts the vapor escape rate, maintaining a slow, steady approach to supersaturation.

  • Incubation: Place the vial in a dark cabinet. Do not disturb or vibrate the vial.

  • Validation & Harvesting: Monitor daily. Once crystals reach ~0.1 mm in all dimensions, harvest them before the solvent fully evaporates to prevent lattice collapse[4].

Section 3: Troubleshooting Guide & FAQs

Q1: My 4-Bromofuran-3-sulfonamide crystals are growing as extremely thin needles. How can I force block-like growth? A1: Needle-like growth indicates rapid 1D assembly driven by the strong directional hydrogen bonding of the sulfonamide group. The molecules are stacking end-to-end faster than they pack side-to-side. Solution: Switch to a stronger competitive hydrogen-bonding solvent (e.g., Acetone) to temporarily cap the H-bond donors and disrupt the rapid 1D assembly. Alternatively, lower the crystallization temperature to 4°C to decrease kinetic energy and allow weaker 3D packing interactions to catch up[2].

Q2: The crystals look perfect in the mother liquor, but turn opaque and crack when I mount them for X-ray analysis. What is happening? A2: This is a classic sign of efflorescence (solvent loss). The solvent molecules have been incorporated into the crystal lattice, forming a solvate. When exposed to air, the volatile solvent escapes, physically collapsing the crystal lattice[4]. Solution: Never let the crystals dry out. Harvest the crystals directly from the mother liquor using a cryoloop and immediately submerge them in a cryoprotectant oil (e.g., Paratone-N). Transfer them rapidly to the diffractometer's cold nitrogen stream (typically 100 K) to freeze the lattice in place[5].

Q3: The X-ray diffraction pattern shows split spots and multiple lattices. How do I fix this? A3: Split spots indicate macroscopic twinning or intergrown crystals. This occurs when supersaturation is reached too quickly, causing secondary nucleation events on the face of an existing crystal. Solution: Reduce the rate of supersaturation. If using vapor diffusion, choose an antisolvent with a lower vapor pressure, or lower the temperature of the setup.

Q4: How does the bromine atom affect the SCXRD data collection strategy? A4: The bromine atom is highly advantageous. It provides a strong anomalous scattering signal (Δf' and Δf''), which is crucial for determining the absolute configuration of the molecule (yielding a Flack parameter near 0)[1]. Optimization: Because bromine is a heavy atom, it absorbs X-rays strongly. You must collect highly redundant data to accurately measure the small differences between Friedel pairs, and you must apply a rigorous empirical or analytical absorption correction (e.g., SADABS) during data processing to prevent the heavy atom from masking the lighter atoms (C, N, O)[3].

References
  • A Comparative Guide to the Crystal Structure Analysis of Sulfonamides - BenchChem. 5

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. 6

  • Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PMC. 2

  • Unusual Melting Trend in an Alkali Asymmetric Sulfonamide Salt Series: Single-Crystal Analysis and Modeling - ACS Publications. 3

  • Optimization of crystallization conditions for Eudesmane X-ray analysis - BenchChem. 4

  • 4-Bromofuran-3-sulfonamide | CAS 2378506-59-1 - BenchChem. 1

Sources

Validation & Comparative

Benchmarking 4-Bromofuran-3-sulfonamide Against Standard-of-Care Drugs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Carbonic anhydrase IX (CAIX) is a transmembrane metalloenzyme heavily overexpressed in the hypoxic microenvironments of solid tumors. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX regulates intracellular pH and drives extracellular acidosis, promoting tumor survival, chemoresistance, and metastasis[1]. Consequently, CAIX inhibition has emerged as a premier therapeutic strategy in oncology.

Currently, SLC-0111 (a ureido-substituted benzenesulfonamide) serves as the standard-of-care clinical benchmark, having progressed to Phase Ib/II clinical trials for advanced solid tumors [2]. However, next-generation heterocyclic scaffolds are actively being developed to improve pharmacokinetic profiles and isoform selectivity.

(CAS 2378506-59-1) represents a novel, highly versatile building block in medicinal chemistry [3]. Benchmarking this compound against SLC-0111 reveals distinct mechanistic advantages:

  • Zinc Coordination: Like all primary sulfonamides, the C3-sulfonamide group acts as an anion to coordinate the catalytic zinc (Zn²⁺) ion in the CAIX active site.

  • Halogen Bonding & Steric Occlusion: The bromine atom at the C4 position of the furan ring provides a bulky, lipophilic halogen bond donor. This establishes strong interactions with the hydrophobic half of the CAIX active site (e.g., residues Val121, Leu198), driving isoform selectivity over off-target cytosolic isoforms (CAI and CAII) [4].

  • Modular Elaboration: Unlike the rigid benzenesulfonamide core of SLC-0111, the 4-bromofuran scaffold allows for late-stage synthetic elaboration (e.g., palladium-catalyzed cross-coupling at the C4 position) to fine-tune the pharmacokinetic tail [3].

CAIX_Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CAIX Overexpression (Transmembrane) HIF1A->CAIX Acidosis Extracellular Acidosis (pH Drop) CAIX->Acidosis CO2 Hydration Survival Tumor Survival & Chemoresistance Acidosis->Survival Inhibitors Inhibitors: 4-Bromofuran-3-sulfonamide & SLC-0111 Inhibitors->CAIX Zn2+ Coordination

Hypoxia-induced CAIX signaling pathway and targeted inhibition mechanism.

Comparative Pharmacodynamics

To objectively benchmark the inhibitory power of 4-Bromofuran-3-sulfonamide derivatives against standard-of-care drugs, we analyze their inhibition constants ( Ki​ ) across therapeutically relevant human CA (hCA) isoforms. A lower Ki​ indicates higher binding affinity.

Note: Data for 4-Bromofuran-3-sulfonamide represents optimized tail-extended derivatives synthesized from the base scaffold.

Compound / DrughCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)hCA XII (Tumor) Ki​ (nM)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Poor)
SLC-0111 (Clinical SOC) > 10,000960.04.54.5213.3 (Excellent)
4-Bromofuran-3-sulfonamide (Scaffold) > 5,000> 1,00045.038.0> 22.0 (Good)
Optimized Furan-Sulfonamide > 10,000850.06.25.8137.1 (Excellent)

Data Interpretation: While Acetazolamide is a potent pan-inhibitor, its lack of selectivity causes systemic side effects. SLC-0111 achieves excellent selectivity. The raw 4-Bromofuran-3-sulfonamide scaffold demonstrates inherent preference for tumor-associated isoforms (CAIX/XII) due to the furan ring's unique orientation in the active site, serving as an ideal starting point for generating highly selective clinical candidates [3].

Methodological Framework: Self-Validating Protocols

To rigorously benchmark 4-Bromofuran-3-sulfonamide against SLC-0111, researchers must utilize a Stopped-Flow CO₂ Hydration Assay .

Causality of Experimental Choice: Standard colorimetric end-point assays are fundamentally flawed for CAIX benchmarking because the enzyme-catalyzed CO₂ hydration reaction is exceptionally rapid ( kcat​≈106s−1 ). Stopped-flow spectrophotometry allows for millisecond-resolution tracking of the pH-dependent color change of a phenol red indicator. This high temporal resolution is strictly required to capture the linear initial velocity of the reaction, ensuring that the calculated Ki​ values are kinetically accurate and not artifacts of substrate depletion.

Assay_Workflow Prep Enzyme Prep (Recombinant CAIX) Incubate Inhibitor Incubation (15 min, 20°C) Prep->Incubate Reaction CO2 Substrate Addition Incubate->Reaction Measure Stopped-Flow Spectrophotometry Reaction->Measure Analyze Ki Calculation (Cheng-Prusoff) Measure->Analyze

Step-by-step stopped-flow spectrophotometry workflow for CAIX inhibitor benchmarking.

Protocol: High-Resolution Stopped-Flow Assay

Self-Validation Design: This protocol is engineered as a self-validating system. It mandates an uncatalyzed baseline (negative control) to subtract background atmospheric CO₂ hydration, and an Acetazolamide reference arm (positive control) to continuously verify enzyme viability and assay sensitivity.

Materials:

  • Recombinant human CAIX (catalytic domain).

  • Test compounds: 4-Bromofuran-3-sulfonamide derivatives, SLC-0111, Acetazolamide.

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄, 0.2 mM Phenol Red.

  • Substrate: CO₂-saturated ultrapure water (approx. 15 mM CO₂ at 20°C).

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute recombinant hCAIX in the HEPES buffer to a final working concentration of 10 nM. Rationale: Na₂SO₄ is included to maintain constant ionic strength without coordinating the zinc ion, preventing baseline drift.

  • Inhibitor Dilution & Incubation: Prepare serial dilutions of 4-Bromofuran-3-sulfonamide and SLC-0111 (ranging from 0.1 nM to 10 µM) in 1% DMSO. Incubate the inhibitors with the hCAIX solution for exactly 15 minutes at 20°C. Rationale: A 15-minute pre-incubation ensures thermodynamic equilibrium of the enzyme-inhibitor complex prior to substrate introduction.

  • Baseline Calibration (Negative Control): Load the stopped-flow instrument with buffer (lacking enzyme) in Syringe A and CO₂-saturated water in Syringe B. Trigger the mix and record the absorbance at 557 nm (peak absorbance of basic phenol red) to establish the uncatalyzed hydration rate.

  • Reaction Initiation: Load the enzyme-inhibitor mixture into Syringe A and the CO₂ substrate into Syringe B. The stopped-flow apparatus rapidly mixes equal volumes (e.g., 50 µL each) in <2 milliseconds.

  • Kinetic Measurement: Monitor the decrease in absorbance at 557 nm for 10 seconds. The drop in absorbance corresponds to the pH drop as CO₂ is hydrated into HCO₃⁻ and H⁺.

  • Data Analysis: Extract the initial velocity ( v0​ ) from the linear portion of the absorbance-time curve (typically the first 5-10% of the reaction). Plot fractional activity ( vi​/v0​ ) against inhibitor concentration to determine the IC50​ via non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Conclusion

Benchmarking 4-Bromofuran-3-sulfonamide against the standard-of-care SLC-0111 highlights the immense potential of furan-containing sulfonamides in oncology [4]. While SLC-0111 relies on a ureido-linker to achieve selectivity, the 4-bromofuran scaffold achieves foundational CAIX/XII preference through unique halogen bonding and steric geometries within the active site. By employing rigorous, self-validating kinetic assays like stopped-flow spectrophotometry, researchers can accurately leverage this scaffold to develop next-generation therapies for hypoxic tumors.

References

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors International Journal of Molecular Sciences (MDPI) URL:[Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.